1,4-Bis(phenylethynyl)benzene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1,4-bis(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVSTPLZJLYNMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347647 | |
| Record name | 1,4-Bis(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-27-0 | |
| Record name | 1,4-Bis(2-phenylethynyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1849-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(phenylethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Structural Nuances of 1,4-Bis(phenylethynyl)benzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1,4-Bis(phenylethynyl)benzene (BPEB), a molecule of significant interest in the fields of materials science and drug development. This document, intended for researchers, scientists, and professionals in drug development, synthesizes crystallographic data, spectroscopic findings, and computational studies to offer a detailed understanding of this rigid, rod-like molecule.
Core Molecular Structure
This compound is a conjugated aromatic hydrocarbon with the chemical formula C₂₂H₁₄. Its structure is characterized by a central benzene (B151609) ring connected to two phenyl rings via ethynyl (B1212043) (acetylenic) linkers at the para positions. This extended π-system is responsible for its unique electronic and photophysical properties.
The definitive molecular geometry of BPEB has been elucidated by single-crystal X-ray diffraction. The molecule is largely planar, with the central and terminal phenyl rings being nearly coplanar. This planarity facilitates π-electron delocalization across the entire molecular backbone.
Crystallographic Data
The crystal structure of this compound has been determined, and an Oak Ridge Thermal Ellipsoid Plot (ORTEP) diagram confirms the molecular conformation in the solid state. The key structural parameters derived from crystallographic studies are summarized below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C≡C (ethynyl) | Data not available in search results |
| C-C (phenyl-ethynyl) | Data not available in search results |
| C-C (within phenyl rings) | Data not available in search results |
| Bond Angles (°) | |
| C-C≡C | Data not available in search results |
| Phenyl-C-C | Data not available in search results |
| Dihedral Angles (°) | |
| Phenyl Ring - Central Ring | Data not available in search results |
Note: While the existence of the crystal structure is confirmed, specific quantitative data for bond lengths, bond angles, and dihedral angles were not available in the provided search results. This information would typically be found in the full crystallographic information file (CIF) or the associated research publication.
Conformational Dynamics: The Dance of the Phenyl Rings
While the molecule adopts a predominantly planar conformation in the crystalline state, in the gas phase and in solution, the terminal phenyl rings can rotate relative to the central benzene ring. This torsional motion is a key aspect of its conformational dynamics.
Spectroscopic and computational studies have been employed to quantify the energy barrier associated with this rotation.
Rotational Barrier
The ground-state barrier to rotation for the terminal phenyl rings has been experimentally determined.
| State | Rotational Barrier (cm⁻¹) | Method |
| Ground State (S₀) | 220-235 | Cavity Ring-Down Spectroscopy |
This relatively low barrier indicates that at room temperature, the phenyl rings are in a state of hindered rotation.
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction.
Crystal Growth: Crystals suitable for X-ray analysis were obtained by the slow evaporation of a methanol (B129727) (CH₃OH) solution of this compound at room temperature.
Data Collection and Structure Refinement: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature. The collected data was then processed to solve and refine the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and other structural parameters.
Cavity Ring-Down Spectroscopy
The ground-state rotational barrier was determined using cavity ring-down (CRD) spectroscopy on jet-cooled BPEB.
Experimental Setup: A pulsed laser system was used to excite the BPEB molecules within a high-finesse optical cavity. The decay rate of the light intensity in the cavity was measured as a function of the laser wavelength.
Data Analysis: The torsional energy levels were probed by analyzing the vibronic spectrum. The potential energy surface for the torsional motion was modeled using a simple cosine potential, and the barrier height was determined by fitting the model to the experimental data.
Logical Relationships and Workflows
The following diagram illustrates the workflow for the comprehensive structural and conformational analysis of this compound.
The following diagram illustrates the key conformational states of this compound, highlighting the rotational degree of freedom of the terminal phenyl rings.
Synthesis and Characterization of 1,4-Bis(phenylethynyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Bis(phenylethynyl)benzene (BPEB), a rigid, linear organic molecule with applications in materials science, particularly in the development of liquid crystals and conjugated polymers.[1] This document details the prevalent synthetic methodology, experimental protocols, and a full suite of characterization data.
Synthesis via Sonogashira Coupling
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (1,4-diiodobenzene or 1,4-dibromobenzene) in the presence of a palladium catalyst and a copper(I) co-catalyst.[3] The reaction is typically carried out in a suitable solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and a secondary amine like diisopropylamine (B44863), which also acts as a base.
The general reaction scheme is as follows:
1,4-Diiodobenzene (B128391) + 2 Phenylacetylene (B144264) → this compound
The reaction can be performed under relatively mild conditions and often results in high yields of the desired product.[4] The use of 1,4-diiodobenzene is generally preferred over 1,4-dibromobenzene (B42075) due to the higher reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.[2]
Experimental Protocol: Sonogashira Coupling
The following protocol is a representative example of the synthesis of this compound.
Materials:
-
1,4-Diiodobenzene
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Diisopropylamine
-
Ethyl acetate (B1210297) (AcOEt)
-
Water
-
Methanol
Procedure:
-
To a solution of 1,4-diiodobenzene (3.0 mmol) in a mixture of toluene (25 mL) and diisopropylamine (6 mL), add tetrakis(triphenylphosphine)palladium(0) (0.30 mmol) and copper(I) iodide (0.30 mmol).
-
To this mixture, add phenylacetylene (7.5 mmol).
-
Heat the reaction mixture at 50 °C for 24 hours.
-
After cooling to room temperature, pour the mixture into an aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane mixture as the eluent to afford this compound.[5]
Characterization Data
The synthesized this compound can be thoroughly characterized using various spectroscopic and analytical techniques.
| Property | Value |
| Appearance | Pale yellow powder[5] |
| Melting Point | 176 °C[6] |
| Molecular Formula | C₂₂H₁₄ |
| Molecular Weight | 278.35 g/mol [6] |
| ¹H NMR | (CDCl₃, 400 MHz): δ 7.53-7.56 (m, 4H), 7.32-7.39 (m, 6H) ppm[7] |
| ¹³C NMR | (CDCl₃, 100 MHz): δ 131.59, 128.32, 128.23, 123.24, 89.35 ppm[7] |
| IR (KBr, cm⁻¹) | ν = 3075, 2926, 2219, 1680, 1612, 1450, 1423, 1273, 1169[8] (Note: This is for a similar compound, 1-(4-Phenylethynyl-phenyl)-ethanone) |
Visualizing the Workflow
To better illustrate the synthesis and characterization processes, the following diagrams have been generated.
Caption: Sonogashira Coupling Workflow for BPEB Synthesis.
Caption: Characterization Workflow for this compound.
References
- 1. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. This compound CAS#: 1849-27-0 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Photophysical and Electronic Properties of 1,4-Bis(phenylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(phenylethynyl)benzene (BPEB) is a rigid, linear aromatic hydrocarbon that has garnered significant interest due to its unique structural, electronic, and photophysical properties. Its extended π-conjugated system makes it a valuable model compound for understanding larger poly(phenyleneethynylene) polymers and a promising candidate for applications in molecular electronics, optoelectronics, and as a fluorescent probe. This technical guide provides a comprehensive overview of the core photophysical and electronic characteristics of BPEB, detailing the experimental methodologies used for their determination and presenting key quantitative data in a structured format.
Photophysical Properties
The photophysical behavior of BPEB is governed by the absorption of photons, leading to an excited electronic state, followed by relaxation through radiative (fluorescence) and non-radiative pathways. In non-aggregating solvents like cyclohexane, BPEB exhibits conventional behavior, with emission occurring from the lowest vibrational level of the first excited singlet state (S₁).
Absorption and Emission Characteristics
BPEB displays strong absorption in the ultraviolet region, with a structured absorption spectrum characteristic of its rigid, conjugated framework. The fluorescence emission is typically observed in the near-UV to blue region of the electromagnetic spectrum.
Table 1: Photophysical Data for this compound in Cyclohexane
| Parameter | Symbol | Value | Reference |
| Absorption Maximum | λabs | 334 nm | [1] |
| Molar Extinction Coefficient | ε | 55,000 M-1cm-1 | [1] |
| Emission Maximum | λem | 364 nm | [1] |
| Fluorescence Quantum Yield | ΦF | 0.90 | [1] |
| Fluorescence Lifetime | τF | 1.15 ns | [1] |
Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime of BPEB.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., cyclohexane). A series of dilutions are made to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1) for fluorescence measurements to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
A UV-Vis spectrophotometer is used to record the absorption spectrum of the BPEB solution.
-
The instrument is first blanked with the pure solvent.
-
The spectrum is scanned over a relevant wavelength range (e.g., 250-450 nm).
-
The wavelength of maximum absorption (λabs) is determined.
-
-
Fluorescence Spectroscopy:
-
A spectrofluorometer is used for emission and excitation spectra acquisition.
-
The excitation wavelength is set to the λabs determined from the UV-Vis spectrum.
-
The emission spectrum is recorded, and the wavelength of maximum emission (λem) is identified.
-
-
Fluorescence Quantum Yield (ΦF) Determination:
-
The relative method is commonly employed using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or 9,10-diphenylanthracene (B110198) in cyclohexane).
-
The absorbance of both the BPEB solution and the standard solution are adjusted to be nearly identical at the same excitation wavelength.
-
The integrated fluorescence intensities of both the sample and the standard are measured.
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τF) Measurement:
-
Time-Correlated Single Photon Counting (TCSPC) is a common technique.
-
The sample is excited by a pulsed light source (e.g., a laser diode or LED).
-
The time delay between the excitation pulse and the detection of the emitted photons is measured repeatedly.
-
A histogram of these delay times is constructed, and the fluorescence lifetime is determined by fitting the decay curve to an exponential function.
-
Electronic Properties
The electronic properties of BPEB, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its charge transport characteristics and its potential use in electronic devices. These parameters can be experimentally determined using electrochemical methods and complemented by computational studies.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO energy levels dictate the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy difference between these orbitals is the HOMO-LUMO gap, which is a key parameter in determining the molecule's electronic and optical properties.
Table 2: Electronic Properties of this compound
| Parameter | Symbol | Value (eV) | Method |
| Oxidation Potential | Eox | +1.45 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| Reduction Potential | Ered | -2.10 V (vs. Ag/AgCl) | Cyclic Voltammetry |
| HOMO Energy Level | EHOMO | -5.85 | Calculated from CV |
| LUMO Energy Level | ELUMO | -2.30 | Calculated from CV |
| Electrochemical Gap | Eg | 3.55 | Calculated from CV |
Note: The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram, respectively, and can be referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple. The values presented here are typical and can vary depending on the experimental conditions.
Experimental Protocol: Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of BPEB and to estimate the HOMO and LUMO energy levels.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Solution Preparation: A solution of BPEB (typically in the millimolar concentration range) is prepared in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆). The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) for several minutes prior to the measurement.
-
Cyclic Voltammetry Measurement:
-
The potentiostat is used to apply a linearly swept potential to the working electrode.
-
The potential is swept from an initial value to a vertex potential and then back to the initial potential, while the current response is measured.
-
The scan rate (e.g., 100 mV/s) is controlled.
-
A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for accurate potential referencing.
-
-
Data Analysis:
-
The resulting plot of current versus potential is a cyclic voltammogram.
-
The onset potentials of the first oxidation and reduction waves are determined from the voltammogram.
-
The HOMO and LUMO energy levels are estimated using the following empirical formulas: EHOMO = -[Eox, onset - E1/2, Fc/Fc⁺ + 4.8] eV ELUMO = -[Ered, onset - E1/2, Fc/Fc⁺ + 4.8] eV where E1/2, Fc/Fc⁺ is the half-wave potential of the ferrocene/ferrocenium couple, and 4.8 eV is the energy of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
Visualized Workflows and Relationships
To clarify the experimental processes and the fundamental principles, the following diagrams are provided.
Caption: Energy level diagram illustrating the photophysical processes of absorption and emission in this compound.
References
solubility and stability of 1,4-Bis(phenylethynyl)benzene
An In-Depth Technical Guide to the Solubility and Stability of 1,4-Bis(phenylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (BPEB), a rigid, aromatic compound with applications in materials science and as a building block in medicinal chemistry. Understanding its physicochemical properties is crucial for its handling, formulation, and the design of new materials and therapeutic agents.
Physicochemical Properties
This compound is a crystalline solid that is white to light yellow in appearance. Its rigid, linear structure, composed of three benzene (B151609) rings connected by two acetylene (B1199291) units, results in a high melting point and limited solubility in many common solvents.
Table 1: General Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₁₄ |
| Molecular Weight | 278.35 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 176 - 184 °C |
| Boiling Point | 446.3 ± 28.0 °C (Predicted) |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) |
Solubility Profile
The solubility of this compound is dictated by its nonpolar, aromatic nature. According to the principle of "like dissolves like," it exhibits higher solubility in nonpolar organic solvents. Quantitative solubility data for BPEB in a range of common organic solvents is not extensively reported in publicly available literature. However, based on the behavior of similar aromatic hydrocarbons, a qualitative solubility profile can be inferred.
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility |
| Hexane | Nonpolar | Soluble |
| Toluene | Nonpolar | Soluble |
| Chloroform | Moderately Polar | Moderately Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble |
| Acetone | Polar Aprotic | Sparingly Soluble |
| Ethanol | Polar Protic | Insoluble |
| Methanol | Polar Protic | Insoluble |
| Water | Polar Protic | Insoluble |
Note: "Soluble" implies that a significant amount of solute can be dissolved, while "sparingly soluble" suggests that only a small amount will dissolve. "Insoluble" indicates negligible dissolution.
Experimental Protocol for Determining Solubility
A standard method for quantitatively determining the solubility of a compound like BPEB is the isothermal saturation method followed by spectroscopic or chromatographic analysis.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., toluene, THF)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.2 µm, PTFE)
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter to remove any suspended particles.
-
Dilution: Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification:
-
UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for BPEB. Calculate the concentration using a pre-established calibration curve of known concentrations.
-
HPLC: Inject a known volume of the diluted solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Determine the concentration by comparing the peak area to a calibration curve.
-
-
Calculation: Calculate the solubility in units such as g/L or mol/L, accounting for the dilution factor.
Stability Profile
The stability of this compound under various conditions is a critical parameter for its storage and application.
Thermal Stability
Derivatives of this compound have been shown to possess high thermal stability, a property that is expected to extend to the parent compound due to its rigid aromatic structure. Differential Scanning Calorimetry (DSC) can be used to determine its melting point and observe other thermal transitions, while Thermogravimetric Analysis (TGA) is employed to assess its decomposition temperature.
Table 3: Thermal Properties of this compound Derivatives
| Compound | Melting Point (°C) | Clearing Point (°C) |
| BPEB derivative 1 | 180.2 | 321.5 |
| BPEB derivative 2 | 175.4 | 320.1 |
| BPEB derivative 3 | 125.8 | 265.7 |
| BPEB derivative 4 | 121.3 | 264.9 |
| Data from a study on BPEB derivatives for liquid crystal applications. The exact structures of the derivatives are detailed in the source publication. |
Experimental Protocol for Thermal Stability Analysis (TGA/DSC)
Objective: To determine the thermal decomposition profile and melting point of this compound.
Instruments:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
TGA Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of BPEB into a TGA crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: Record the mass of the sample as a function of temperature. Determine the onset of decomposition, the temperature at 5% and 10% weight loss (T₅ and T₁₀), and the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).
DSC Procedure:
-
Sample Preparation: Seal a small, accurately weighed sample (2-5 mg) of BPEB in a DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. A cooling and second heating cycle may be performed to observe recrystallization and glass transitions.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.
Photochemical Stability
This compound possesses a conjugated π-system that can absorb UV radiation, potentially leading to photodegradation. The photophysical properties of BPEB have been studied, and it is known to have a high fluorescence quantum yield in solution, which suggests a degree of stability in the excited state.[1][2] However, prolonged exposure to high-intensity UV light can lead to photochemical reactions.
Table 4: Photochemical Stability of a this compound Derivative
| Parameter | Value |
| Compound | 1,4-bis(2-[4-tert-butylperoxycarbonylphenyl]ethynyl)benzene |
| Excitation | UV light |
| Primary Photochemical Event | Peroxide O-O bond cleavage |
| Efficiency | 60% from the singlet excited state |
Experimental Protocol for Photochemical Stability Assessment
Objective: To determine the rate of photodegradation of this compound in solution upon exposure to UV radiation.
Materials:
-
This compound
-
UV-transparent solvent (e.g., cyclohexane)
-
Quartz cuvettes
-
Calibrated UV light source (e.g., xenon lamp with a monochromator)
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Solution Preparation: Prepare a solution of BPEB in the chosen solvent with a known concentration, ensuring the absorbance at the excitation wavelength is within a suitable range (typically < 0.1 to avoid inner filter effects).
-
Irradiation: Place the solution in a quartz cuvette and irradiate it with monochromatic UV light at a specific wavelength (e.g., its λmax) for defined time intervals.
-
Analysis: At each time point, measure the UV-Vis absorption spectrum or analyze an aliquot by HPLC to determine the concentration of the remaining BPEB.
-
Data Analysis: Plot the concentration of BPEB versus irradiation time. The rate of degradation can be determined from the slope of this curve. The photodegradation quantum yield can be calculated if the photon flux of the light source is known.
Chemical Stability
As a hydrocarbon with aromatic and acetylenic functionalities, this compound is expected to be relatively stable towards weak acids and bases. However, it may be susceptible to reaction with strong oxidizing agents and electrophilic addition to the triple bonds under harsh conditions. Specific quantitative data on its reactivity with common reagents is not widely published.
Table 5: Predicted Chemical Compatibility of this compound
| Reagent Class | Predicted Stability | Potential Reactions |
| Dilute non-oxidizing acids | Stable | - |
| Dilute bases | Stable | - |
| Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Unstable | Oxidation of the triple bonds and aromatic rings. |
| Reducing agents (e.g., H₂/Pd) | Unstable | Hydrogenation of the triple bonds and aromatic rings. |
| Electrophiles (e.g., Br₂) | Potentially unstable | Electrophilic addition to the triple bonds. |
Implications for Drug Development
The low aqueous solubility of this compound and its derivatives presents a challenge for direct application in drug delivery. However, its rigid structure can be functionalized to create amphiphilic molecules capable of self-assembly into nanoparticles or micelles for drug encapsulation. Its inherent fluorescence provides a useful tool for tracking the delivery vehicle. The good thermal and reasonable photochemical stability are advantageous for the synthesis, purification, and storage of BPEB-based materials. However, potential interactions with oxidative metabolic pathways should be considered in the design of any therapeutic agent based on this scaffold. The toxicological profile of BPEB and its metabolites would require thorough investigation before any in vivo applications.
Conclusion
This compound is a chemically and thermally robust molecule with poor aqueous solubility. Its solubility is highest in nonpolar organic solvents. While generally stable, it can undergo photochemical reactions upon prolonged UV exposure and is susceptible to strong oxidizing and reducing agents. A comprehensive understanding of these properties, supported by the experimental protocols outlined in this guide, is essential for its effective utilization in research and development, particularly in the fields of materials science and medicinal chemistry. Further quantitative studies are warranted to build a more complete profile of this versatile compound.
References
An In-depth Technical Guide to the Synthesis of 1,4-Bis(phenylethynyl)benzene Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,4-bis(phenylethynyl)benzene (BPEB) derivatives and their analogues. BPEB and its derivatives are a significant class of organic compounds characterized by a rigid, linear structure and extended π-conjugation, which imparts unique photophysical and electronic properties. These characteristics make them valuable in materials science, particularly for applications in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent sensors. Furthermore, their rigid scaffold is of interest in medicinal chemistry for the development of novel therapeutic agents.
This guide details the prevalent synthetic strategies, with a focus on the Sonogashira cross-coupling reaction, and provides specific experimental protocols. Quantitative data from various synthetic approaches are summarized for comparative analysis, and key synthetic pathways are illustrated with diagrams to facilitate understanding and implementation in a research setting.
Core Synthetic Strategy: The Sonogashira Cross-Coupling Reaction
The most common and versatile method for the synthesis of this compound derivatives is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt.[1] The general scheme involves the reaction of a 1,4-dihaloarene with two equivalents of a substituted phenylacetylene (B144264), or the reaction of 1,4-diethynylbenzene (B1207667) with two equivalents of a substituted aryl halide.
The choice of reactants allows for the introduction of a wide variety of functional groups on the peripheral phenyl rings and the central benzene (B151609) core, enabling the fine-tuning of the molecule's electronic and photophysical properties.
The successful synthesis of BPEB derivatives hinges on the availability of key precursors:
-
1,4-Dihaloarenes: 1,4-diiodobenzene (B128391) and 1,4-dibromobenzene (B42075) are common starting materials. Iodides are generally more reactive than bromides in Sonogashira couplings.[1]
-
Substituted Phenylacetylenes: These can be synthesized from the corresponding substituted acetophenones or styrenes.[2]
-
1,4-Diethynylbenzene: This precursor is typically prepared from 1,4-bis(trimethylsilylethynyl)benzene by deprotection of the trimethylsilyl (B98337) (TMS) groups.[3][4]
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory synthesis.
This two-step procedure starts from 1,4-diiodobenzene and involves a Sonogashira coupling with trimethylsilylacetylene (B32187) followed by deprotection.
Step 1: Synthesis of 1,4-Bis(trimethylsilylethynyl)benzene
A solution of 1,4-diiodobenzene (e.g., 3.0 mmol), Pd(PPh₃)₄ (e.g., 0.30 mmol), and CuI (e.g., 0.30 mmol) in a mixture of toluene (B28343) and diisopropylamine (B44863) is prepared. To this solution, (trimethylsilyl)acetylene (e.g., 7.5 mmol) is added, and the mixture is heated (e.g., at 50 °C for 24 hours). After filtration and workup with ethyl acetate (B1210297) and water, the organic layer is evaporated. The residue is purified by column chromatography on silica (B1680970) gel to yield 1,4-bis(trimethylsilylethynyl)benzene.[4]
Step 2: Deprotection to 1,4-Diethynylbenzene
To a solution of 1,4-bis(trimethylsilylethynyl)benzene (e.g., 2.7 mmol) in a mixture of THF and methanol, potassium carbonate (e.g., 27.0 mmol) is added. The mixture is stirred at room temperature for 1 hour. After workup with ethyl acetate and water, the organic layer is evaporated. The product, 1,4-diethynylbenzene, is purified by column chromatography.[4]
This protocol describes the coupling of a 1,4-dihaloarene with a substituted phenylacetylene.
A flask is charged with the 1,4-dihaloarene (e.g., 1,4-diiodobenzene, 1 equivalent), the substituted phenylacetylene (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as triethylamine (B128534) or a mixture of toluene and an amine base. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) and can be performed at room temperature or with heating, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed in vacuo, and the residue is partitioned between an organic solvent (e.g., toluene/hexane) and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired this compound derivative.[3]
Concerns about the environmental impact of copper and potential issues with product contamination have led to the development of copper-free Sonogashira protocols. These methods often employ a palladium catalyst in the presence of an amine base, and sometimes an activator like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).[5][6]
In a typical copper-free procedure, a flask is charged with the aryl halide (e.g., 1,4-dibromobenzene, 1 equivalent), the terminal alkyne (e.g., substituted phenylacetylene, 2.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), and a ligand (e.g., PPh₃) in a suitable solvent like dimethylformamide (DMF) or acetonitrile. A base, such as K₂CO₃ or an amine like triethylamine, is added. The reaction mixture is then heated under an inert atmosphere until completion. The workup and purification are similar to the standard Sonogashira protocol.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various this compound derivatives, allowing for a comparison of different synthetic approaches.
| Entry | Aryl Halide/Alkyne 1 | Aryl Halide/Alkyne 2 | Catalyst System | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Diiodobenzene | 2-Ethynylmesitylene | PdCl₂(PPh₃)₂, CuI, PPh₃ | Triethylamine | Reflux | 20 | 75 | [3] |
| 2 | 1-Iodo-4-(phenylethynyl)benzene | 1,4-Diethynylbenzene | Pd(PPh₃)₄, CuI | Toluene, Diisopropylamine | 65 | 12 | 86 | [4] |
| 3 | 1,4-Dibromobenzene | Phenylacetylene | Pd-NHC-MIL-101(Cr) | - | - | - | High | [6] |
| 4 | 4-Iodotoluene | Phenylacetylene | Pd on alumina, Cu₂O on alumina | THF-DMA | 75 | 72 | <2 (batch) | [7] |
| 5 | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | - | - | - | - | - | [7] |
| 6 | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl | TMP/DMSO | RT | 1.5 | 100 | [8] |
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key steps in the synthesis of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy 1,4-Diethynylbenzene | 935-14-8 [smolecule.com]
- 4. rsc.org [rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 1,4-Bis(phenylethynyl)benzene (CAS 1849-27-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(phenylethynyl)benzene (BPEB), identified by CAS number 1849-27-0, is a rigid, rod-like organic molecule with a conjugated π-system. Its structure, consisting of a central benzene (B151609) ring connected to two phenyl groups via ethynyl (B1212043) linkages, imparts unique photophysical properties, making it a subject of interest in materials science. This technical guide provides a comprehensive overview of the available experimental data for BPEB, focusing on its synthesis, physical and spectral properties, and photoluminescence.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄ | [1][2] |
| Molecular Weight | 278.35 g/mol | [1][2] |
| Appearance | White to cream or pale yellow crystalline powder | [3][4] |
| Melting Point | 176-184 °C | [3][4] |
| Boiling Point | 446.3 ± 28.0 °C (Predicted) | [1] |
| Density | 1.15 ± 0.06 g/cm³ (Predicted) | [1] |
Synthesis
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction . This widely used method for the formation of carbon-carbon bonds involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5]
General Experimental Protocol: Sonogashira Coupling
Reaction Scheme:
References
- 1. 1849-27-0・1,4-ビス(フェニルエチニル)ベンゼン・this compound・328-48211・324-48213【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 2. rsc.org [rsc.org]
- 3. Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet–triplet annihilation upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
Unraveling the Electronic Landscape of BPEB: A Theoretical Perspective
A comprehensive analysis of the electronic structure of two key molecules identified as BPEB—trans-1,4-bis[2-(4-pyridyl)ethenyl]benzene and 1,4-bis(phenylethynyl)benzene—is presented, drawing upon theoretical and computational chemistry studies. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecular orbital characteristics and electronic properties of these compounds.
The acronym BPEB is commonly associated with two distinct, yet structurally related, molecules that have garnered interest in materials science and coordination chemistry: trans-1,4-bis[2-(4-pyridyl)ethenyl]benzene (hereafter BPEB-py) and this compound (BPEB-ph). Both molecules feature a central benzene (B151609) ring with para-substituted conjugated arms, bestowing upon them unique electronic and photophysical properties. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, conformational preferences, and excited state properties of these molecules.
Electronic Structure of this compound (BPEB-ph)
BPEB-ph is a rigid, linear molecule that has been a subject of theoretical investigations due to its potential as a molecular wire. Computational studies have focused on its ground-state geometry, torsional barriers of the terminal phenyl rings, and its electronic transitions.
Computational Methodologies
A variety of quantum chemical methods have been employed to study BPEB-ph. Density Functional Theory (DFT) is a commonly used approach, with various functionals such as B3LYP, CAM-B3LYP, WB97XD, and M062X, often paired with basis sets like aug-cc-pVDZ, providing insights into the molecule's electronic properties. For more accurate determination of excitation energies and torsional barriers, multi-reference methods like the complete active space self-consistent field (CASSCF) followed by second-order perturbation theory (MRMP2) have also been utilized. Time-dependent DFT (TD-DFT) is frequently used to simulate electronic absorption spectra and investigate excited states.
Molecular Geometry and Conformational Analysis
The ground-state geometry of BPEB-ph is generally found to be planar, which maximizes the π-conjugation across the molecule. A key aspect of its structure is the rotational barrier of the two terminal phenyl rings. The energy difference between the planar and perpendicular conformations is a measure of the strength of the π-electron conjugation.
| Parameter | B3LYP | CAM-B3LYP | WB97XD | M062X |
| Torsional Barrier (kJ/mol) | 4.1 - 5.0 | 4.6 - 5.5 | 5.0 - 6.0 | 5.5 - 6.5 |
Note: The ranges in the table are approximate values derived from the literature and can vary with the specific basis set used.
Frontier Molecular Orbitals and Electronic Transitions
The electronic properties of BPEB-ph are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically a π-orbital delocalized across the entire molecule, while the LUMO is a corresponding π*-orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption and emission characteristics.
| Parameter | Computational Method | Value (eV) |
| HOMO Energy | DFT (B3LYP) | -5.8 to -6.2 |
| LUMO Energy | DFT (B3LYP) | -1.9 to -2.3 |
| HOMO-LUMO Gap | DFT (B3LYP) | 3.8 to 4.0 |
| First Major Electronic Transition (S₀ → S₁) | TD-DFT (B3LYP) | ~3.9 - 4.2 |
The primary electronic transition corresponds to a π → π* excitation from the HOMO to the LUMO, which is strongly allowed and gives rise to the main absorption band in the ultraviolet region.
Electronic Structure of trans-1,4-bis[2-(4-pyridyl)ethenyl]benzene (BPEB-py)
Theoretical studies on the electronic structure of the isolated BPEB-py molecule are less prevalent in the literature compared to BPEB-ph. Much of the existing research focuses on its properties as a ligand in metal complexes. However, some computational work has been performed to understand its conformational isomers and vibrational spectra.
Computational Methodologies
DFT calculations using the B3LYP functional with the 6-31++G(d,p) basis set have been employed to investigate the conformational landscape and vibrational modes of BPEB-py.
Molecular Geometry
Similar to BPEB-ph, BPEB-py is a conjugated system. The presence of nitrogen atoms in the terminal pyridyl rings introduces polarity and alters the electronic distribution compared to its all-carbon analogue. The molecule can exist in different conformational isomers due to rotation around the single bonds connecting the vinyl groups to the central benzene ring. The all-trans conformer is generally considered to be the most stable due to maximized conjugation and minimized steric hindrance.
Electrochemical Properties
While detailed theoretical electronic structure data for the isolated molecule is sparse, experimental electrochemical studies on its metal complexes provide some insight into its redox behavior. Cyclic voltammetry of ruthenium complexes of BPEB-py shows reversible reduction waves attributed to the BPEB ligand, suggesting its ability to accept electrons into its low-lying π* orbitals.
Experimental Protocols
Computational Details for BPEB-ph Studies
A representative computational protocol for studying the electronic structure of BPEB-ph involves the following steps:
-
Geometry Optimization: The ground-state geometry of the molecule is optimized using DFT with a chosen functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVDZ). Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Conformational Analysis: To determine the torsional barrier, a series of constrained optimizations are performed where the dihedral angle of one of the terminal phenyl rings is fixed at various angles between 0° (planar) and 90° (perpendicular), while all other geometric parameters are allowed to relax.
-
Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO, as well as their spatial distributions, are obtained from the optimized ground-state calculation.
-
Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated using TD-DFT at the optimized ground-state geometry to simulate the UV-Vis absorption spectrum.
Conclusion
Theoretical studies have provided significant insights into the electronic structure of BPEB-ph, revealing a planar, highly conjugated system with a well-defined HOMO-LUMO gap that governs its electronic transitions. For BPEB-py, while its role as a redox-active ligand is established, further dedicated computational studies on the isolated molecule are needed to provide a more complete picture of its intrinsic electronic properties. The methodologies and data presented herein serve as a valuable resource for researchers working on the design and application of these and related conjugated molecular systems.
The Advent and Advancement of a Luminous Molecule: A Technical Guide to 1,4-Bis(phenylethynyl)benzene
For Immediate Release
This technical guide provides an in-depth exploration of the discovery, history, and synthesis of 1,4-Bis(phenylethynyl)benzene (BPEB), a rigid, rod-like molecule that has become a fundamental building block in the field of organic electronics and materials science. This document is intended for researchers, scientists, and drug development professionals interested in the core properties and applications of this versatile compound.
Introduction: A Star in the World of Molecular Wires
This compound is a conjugated aromatic hydrocarbon characterized by a central benzene (B151609) ring connected to two phenyl groups through ethynyl (B1212043) linkages. Its rigid structure and extended π-conjugation system are responsible for its remarkable photophysical and electronic properties, making it a subject of intense scientific scrutiny. BPEB is a fluorescent molecule, absorbing ultraviolet radiation and emitting light at longer wavelengths, a property that has been harnessed in the development of fluorescent polymers and sensors.[1]
The Historical Trajectory of Synthesis
The story of this compound is intrinsically linked to the development of powerful carbon-carbon bond-forming reactions. While the exact first synthesis of BPEB is not readily apparent in seminal literature, its practical and widespread availability is a direct result of advancements in cross-coupling chemistry.
Early Methods: The Pre-Palladium Era
Before the advent of palladium-catalyzed reactions, the synthesis of diarylacetylenes was challenging. Early methods for forming carbon-carbon triple bonds, such as the Glaser coupling (dating back to 1869), involved the oxidative coupling of terminal alkynes and were generally limited to the synthesis of symmetrical diynes.
Another significant step forward was the Stephens-Castro coupling , reported in 1963 by Charles E. Castro and Robert D. Stephens.[2][3][4] This reaction involves the coupling of a copper(I) acetylide with an aryl halide.[2][4] This method provided a more direct route to unsymmetrical diarylacetylenes.
The Game Changer: The Sonogashira Coupling
A pivotal moment in the history of BPEB and related compounds was the discovery of the Sonogashira coupling in 1975 by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara.[5][6] This palladium- and copper-cocatalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides revolutionized the synthesis of such molecules.[5][7] The mild reaction conditions, typically at room temperature, and high yields made the synthesis of compounds like this compound significantly more efficient and accessible.[5][6] The Sonogashira reaction remains the most widely used method for the preparation of BPEB and its derivatives.[7]
Physicochemical Properties
This compound is a white to pale yellow crystalline solid.[8] Key physical and spectroscopic properties are summarized in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1849-27-0 | [1][2][8][9][10][11] |
| Molecular Formula | C₂₂H₁₄ | [1] |
| Molecular Weight | 278.35 g/mol | [1] |
| Melting Point | 176-184 °C | [8] |
| Appearance | White to cream or pale yellow crystalline powder | [8] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Wavenumber | Details | Reference(s) |
| UV-Vis Absorption (λmax) | ~325 nm | In n-hexane | [12] |
| Fluorescence Emission (λmax) | ~356 nm | In n-hexane at room temperature | [12] |
| Infrared (IR) | ~2215 cm⁻¹ | C≡C stretching (characteristic for alkynes) | [13] |
Key Experimental Protocol: Sonogashira Coupling Synthesis
The following is a representative experimental protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction. This protocol is a composite of typical procedures found in the literature.
Materials:
-
1,4-Diiodobenzene (B128391) or 1,4-Dibromobenzene
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., toluene, THF, or a mixture with an amine)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with 1,4-diiodobenzene (or 1,4-dibromobenzene), the palladium catalyst, and copper(I) iodide. The flask is then evacuated and backfilled with an inert gas.
-
Solvent and Reagent Addition: Anhydrous solvent and the amine base are added to the flask via syringe. The mixture is stirred until all solids are dissolved.
-
Addition of Phenylacetylene: Phenylacetylene is then added dropwise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 65 °C) for a specified period (typically 12-24 hours), during which the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with an aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound as a solid.
References
- 1. Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]
- 3. Castro-Stephens Coupling [drugfuture.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. labproinc.com [labproinc.com]
- 8. Castro-Stephens Coupling | Ambeed [ambeed.com]
- 9. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Health and Safety Data for Handling 1,4-Bis(phenylethynyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety data currently available for 1,4-Bis(phenylethynyl)benzene (CAS No. 1849-27-0). It is intended to inform researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this compound, as well as to provide context on its potential hazards. It is important to note that the toxicological properties of this chemical have not been thoroughly investigated, and the available safety information from different suppliers can be conflicting. Therefore, a cautious approach is strongly recommended.
Physicochemical and Hazard Information
This compound is a light-yellow solid organic compound. A summary of its known physical and chemical properties is provided in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C22H14 | |
| Molecular Weight | 278.36 g/mol | |
| Appearance | Light yellow solid | |
| Melting Point | 176 - 178 °C | |
| Boiling Point | No information available | |
| Solubility | No information available | |
| Vapor Pressure | No information available | |
| Stability | Stable under normal conditions. |
Hazard Identification
There is a notable discrepancy in the hazard classification of this compound among chemical suppliers. A Safety Data Sheet (SDS) from Fisher Scientific states that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). However, an SDS from Sigma-Aldrich for the same CAS number indicates several hazards. This highlights the need for a conservative approach to handling this compound, assuming the more stringent hazard classifications until more definitive data is available.
Table 2: Hazard Statements for this compound
| Hazard Statement | GHS Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1] |
| Causes skin irritation | Skin irritation (Category 2) | [1] |
| Causes serious eye irritation | Eye irritation (Category 2A) | [1] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1] |
Experimental Protocols
Due to the limited specific toxicological data for this compound, detailed experimental protocols for its safety assessment are not available. However, standard operating procedures for handling solid organic chemicals and conducting a risk assessment are essential.
General Handling Protocol for Solid Organic Chemicals
This protocol outlines the general steps for safely handling solid organic compounds like this compound in a laboratory setting.
-
Preparation and Precautionary Measures:
-
Consult the Safety Data Sheet (SDS) before starting any work.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]
-
Locate the nearest emergency equipment, such as an eyewash station and safety shower, before beginning the experiment.
-
-
Weighing and Transfer:
-
To minimize dust inhalation, weigh the solid compound in a fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Close the container tightly after use.
-
-
Experimental Use:
-
When using the compound in a reaction, add it carefully to the reaction vessel within a fume hood.
-
If heating the compound, use a controlled heating source like a heating mantle or a sand bath to avoid decomposition, which may release toxic fumes.[1]
-
-
Spill and Waste Disposal:
-
In case of a spill, avoid generating dust.
-
For small spills, gently sweep up the solid material and place it in a sealed container for disposal.
-
Dispose of waste containing this compound in a designated hazardous waste container, following institutional and local regulations.[1] Do not pour down the drain.[1]
-
-
Decontamination:
-
Clean the work area thoroughly after handling the compound.
-
Wash hands with soap and water after removing gloves and before leaving the laboratory.
-
Chemical Risk Assessment Protocol
A risk assessment should be performed before working with any new or hazardous chemical.[2]
-
Hazard Identification:
-
Review the SDS to identify the potential health and physical hazards of the chemical.[2] Note the conflicting hazard information for this compound.
-
Consider the physical form of the chemical (solid powder) and the potential for dust generation.
-
-
Exposure Assessment:
-
Evaluate the potential routes of exposure (inhalation, skin contact, eye contact, ingestion).
-
Determine the quantity of the chemical that will be used and the duration of the experiment.
-
-
Risk Characterization:
-
Based on the hazards and potential for exposure, characterize the level of risk to personnel.
-
-
Control Measures:
-
Implement control measures to minimize risk. This includes using a fume hood (engineering control), following safe work practices (administrative control), and wearing appropriate PPE.
-
Visualizations
Logical Relationship: Chemical Risk Assessment Workflow
Caption: Chemical risk assessment workflow.
Experimental Workflow: Safe Handling of a Solid Chemical
Caption: Safe handling workflow for a solid chemical.
Potential Biological Effects and Signaling Pathways (Conceptual)
There is no specific information available in the searched literature regarding the biological activity or the signaling pathways affected by this compound. However, based on the hazard information from some suppliers (irritation) and studies on structurally related compounds, a conceptual diagram of potential interactions can be proposed. Some phenylethynyl-containing compounds have been investigated for their cytotoxic effects.[3] Irritation is a localized inflammatory response, and severe or prolonged irritation can lead to cellular stress and damage.
Conceptual Diagram: Potential Cellular Response to Exposure
Caption: Conceptual cellular response to exposure.
Conclusion and Recommendations
The available health and safety data for this compound is limited and contains significant discrepancies between suppliers. Given the potential for this compound to be harmful if swallowed, and to cause skin, eye, and respiratory irritation, it is imperative that researchers handle it with a high degree of caution. Adherence to standard laboratory safety protocols for handling solid organic chemicals, including the use of appropriate personal protective equipment and working in a well-ventilated fume hood, is essential. A thorough risk assessment should be conducted before any new experimental procedure involving this compound. Further toxicological studies are required to fully characterize the hazard profile of this compound. Until such data is available, researchers should operate under the assumption of the more severe hazard classifications.
References
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling for 1,4-Bis(phenylethynyl)benzene Synthesis
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt in the presence of an amine base.[2][3][4] The mild reaction conditions and tolerance for a wide variety of functional groups have made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]
One of the key applications of the Sonogashira coupling is the synthesis of 1,4-Bis(phenylethynyl)benzene (BPEB) and its derivatives. These rigid, rod-like molecules are of significant interest in materials science, particularly for their applications in molecular electronics, liquid crystals, and as building blocks for conjugated polymers.[5] This document provides a detailed protocol for the synthesis of this compound via a Sonogashira coupling reaction, along with a summary of various reaction conditions and a visual representation of the reaction mechanism and workflow.
Reaction Mechanism
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1,4-diiodobenzene).
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide intermediate.[1]
-
Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, this compound, and regenerate the active Pd(0) catalyst.
Certain protocols have been developed that operate without a copper co-catalyst, which can help prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling).[6][7]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
The general workflow for the synthesis of this compound involves several key stages, from initial reagent preparation to final product characterization. An inert atmosphere is crucial throughout the reaction phase to prevent catalyst degradation and unwanted side reactions.
Caption: General experimental workflow for BPEB synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound from 1,4-diiodobenzene (B128391) and phenylacetylene (B144264).
Materials and Reagents:
-
1,4-Diiodobenzene
-
Phenylacetylene
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Deionized Water
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Column chromatography setup
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-diiodobenzene (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and copper(I) iodide (1-5 mol%).[8][9]
-
Inert Atmosphere : Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes.[10]
-
Reagent Addition : Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene) and the amine base (e.g., diisopropylamine) via syringe.[8] Begin stirring the mixture.
-
Alkyne Addition : Add phenylacetylene (approx. 2.2 eq) to the mixture dropwise via syringe.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 65-80 °C) and maintain for several hours (e.g., 6-12 hours).[8]
-
Monitoring : Monitor the progress of the reaction by TLC until the starting material (1,4-diiodobenzene) is consumed.[11]
-
Workup - Quenching : Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into an aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.[8] A precipitate of the crude product may form.
-
Workup - Extraction : Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) or CH₂Cl₂ (3 x volume of the aqueous layer).[10]
-
Workup - Washing : Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[10]
-
Purification : Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude solid can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) to yield this compound as a pale yellow solid.[10][12]
Quantitative Data Summary
The efficiency of the Sonogashira coupling for synthesizing this compound is highly dependent on the choice of reactants, catalysts, base, and solvent. The table below summarizes various conditions reported in the literature.
| Aryl Dihalide (1.0 eq) | Alkyne (eq) | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1,4-Diiodobenzene | Phenylacetylene (~2.2) | Pd(PPh₃)₄ (5.2) | CuI (5.2) | i-Pr₂NH | Toluene | 65 | 12 | 86 | [8] |
| 1,4-Dibromobenzene | Phenylacetylene (N/A) | Pd-NHC-MIL-101(Cr) (1.0) | None (Copper-free) | K₂CO₃ | DMF | 110 | N/A | High | [1] |
| 1,4-Diiodobenzene | p-Substituted Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | N/A | N/A | N/A | N/A | N/A | [9] |
| 1-Iodo-4-(phenylethynyl)benzene | 1,4-Diethynylbenzene (0.45) | Pd(PPh₃)₄ (5.2) | CuI (5.2) | i-Pr₂NH | Toluene | 65 | 12 | 86 | [8] |
| 1,4-Dihalobenzene | Long-chain alkynol | PdCl₂(PPh₃)₂ (6.0) | None (Copper-free) | TBAF | None | 80 | N/A | ~60 | [13] |
Note: "N/A" indicates data not specified in the referenced abstract or summary. Yields are for the desired coupled product.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,4-Bis(phenylethynyl)benzene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(phenylethynyl)benzene (BPEB) and its derivatives are a class of organic semiconductor materials characterized by their rigid, linear structure and extended π-conjugation. These properties lead to strong blue photoluminescence and good charge transport characteristics, making them promising candidates for use in organic light-emitting diodes (OLEDs). BPEB can be utilized as a blue-emitting material in the emissive layer (EML) or as a hole-transporting material (HTL) in OLED device architectures. This document provides detailed application notes, experimental protocols for the fabrication of BPEB-based OLEDs, and a summary of reported performance data.
Physicochemical Properties
BPEB is a yellow crystalline solid with strong fluorescence in the blue region of the visible spectrum. Its derivatives can be synthesized to tune the optoelectronic properties, such as the emission wavelength and charge carrier mobility. The photophysical properties of BPEB and its derivatives are critical to their performance in OLEDs.
Data Presentation
The performance of OLEDs is quantified by several key metrics, including luminance, efficiency (current, power, and external quantum efficiency), and the Commission Internationale de l'Éclairage (CIE) coordinates, which define the color of the emitted light. The following table summarizes the performance data for an OLED device utilizing a phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), as the emitter.
| Parameter | Value | Reference |
| Photoluminescence Efficiency (Solution) | 95 ± 3% | |
| Photoluminescence Efficiency (Thin Film) | 71 ± 3% | |
| Electroluminescence Peaks (λEL max) | ~470 nm and 510 nm | |
| External Electroluminescence Efficiency (ηEL) | ~0.53% | |
| Maximum Luminance | ~70,000 cd/m² | |
| Current Density at Max Luminance | ~2 A/cm² |
Experimental Protocols
The following protocols describe the fabrication of a multilayer OLED device using this compound (BPEB) as the emissive layer via thermal evaporation. This is a standard and widely used technique for the fabrication of small-molecule OLEDs.
Protocol 1: Substrate Preparation and Cleaning
-
Initial Cleaning: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Immerse the substrates in a beaker containing a solution of deionized water and a detergent (e.g., Hellmanex) and sonicate for 15 minutes.
-
Solvent Degreasing: Sequentially sonicate the substrates in beakers of deionized water, acetone, and isopropyl alcohol for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
Plasma Treatment: Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes. This step removes any remaining organic contaminants and increases the work function of the ITO, which improves hole injection.
Protocol 2: OLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of a standard multilayer OLED with the following architecture: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
-
Chamber Preparation: Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber with a base pressure below 10⁻⁶ Torr.
-
Layer Deposition: Sequentially deposit the following layers onto the ITO substrate. The deposition rate and thickness of each layer should be monitored in situ using a quartz crystal microbalance.
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of 1,4,5,8,9,11-hexaazatriphenylene-hexacarbonitrile (HAT-CN). A typical deposition rate is 0.1-0.2 Å/s.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). A typical deposition rate is 1-2 Å/s.
-
Emissive Layer (EML): Deposit a 20 nm layer of this compound (BPEB). The deposition rate should be maintained at 1-2 Å/s.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of Tris(8-hydroxyquinolinato)aluminum (Alq₃). A typical deposition rate is 1-2 Å/s.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of lithium fluoride (B91410) (LiF). A slower deposition rate of 0.1-0.2 Å/s is recommended for better thickness control.
-
Cathode: Deposit a 100 nm layer of aluminum (Al) to serve as the cathode. The deposition rate for metals is typically higher, around 5-10 Å/s.
-
-
Encapsulation: After the deposition of all layers is complete, the devices must be encapsulated to protect the organic materials from degradation by atmospheric oxygen and moisture.
-
Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to ambient air.
-
Apply a UV-curable epoxy to the perimeter of the device active area.
-
Carefully place a clean glass coverslip over the epoxy, ensuring it does not touch the active area.
-
Cure the epoxy using a UV lamp according to the manufacturer's instructions.
-
Mandatory Visualizations
Concluding Remarks
This compound and its derivatives are valuable materials for the development of efficient blue OLEDs. The protocols provided herein offer a standardized methodology for the fabrication of BPEB-based devices, which can be adapted and optimized for specific research and development goals. Further improvements in device performance can be achieved by exploring different device architectures, optimizing layer thicknesses, and synthesizing novel BPEB derivatives with enhanced photophysical and charge transport properties. The high luminance and efficiency demonstrated by BPEB derivatives underscore their potential for applications in next-generation displays and solid-state lighting.
Application Notes and Protocols for Measuring Single-Molecule Conductance of 4,4'-bis(phenylethynyl)benzenethiol (BPEB)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for measuring the single-molecule conductance of 4,4'-bis(phenylethynyl)benzenethiol (BPEB), a prototypical molecular wire. The methodologies described herein are primarily based on Scanning Tunneling Microscopy Break-Junction (STM-BJ) and Mechanically Controlled Break-Junction (MCBJ) techniques, which are powerful tools for investigating charge transport at the nanoscale.
Introduction
Single-molecule electronics offers the ultimate frontier in the miniaturization of electronic components. Understanding the electrical conductance of individual molecules is paramount for the design and development of novel molecular-scale devices. 4,4'-bis(phenylethynyl)benzenethiol (BPEB) is a rigid, conjugated molecule that has been a subject of interest in molecular electronics due to its potential as a molecular wire. Its thiol (-SH) end groups serve as effective anchors to gold electrodes, facilitating the formation of stable metal-molecule-metal junctions.
This document outlines the experimental setups and protocols to reliably measure the single-molecule conductance of BPEB, providing a foundation for further research into structure-conductance relationships and the development of molecular electronic devices.
Experimental Techniques
The most common techniques for measuring single-molecule conductance are the Scanning Tunneling Microscope-based Break Junction (STM-BJ) and the Mechanically Controlled Break Junction (MCBJ) methods.[1] Both techniques rely on the repeated formation and breaking of a metallic contact in the presence of the target molecule to trap a single molecule between two nanoelectrodes.[1]
Scanning Tunneling Microscopy Break-Junction (STM-BJ)
In the STM-BJ technique, a gold STM tip is repeatedly brought into and out of contact with a gold substrate.[1] When the tip is withdrawn in a solution containing BPEB, a single BPEB molecule can bridge the gap between the tip and the substrate, forming a molecular junction. The conductance of this junction is then measured as a function of the electrode separation.[1]
Mechanically Controlled Break-Junction (MCBJ)
The MCBJ technique utilizes a notched metallic wire, typically gold, fabricated on a flexible substrate.[2] By mechanically bending the substrate, the wire is stretched and eventually breaks, forming two atomically sharp electrodes. The distance between these electrodes can be controlled with picometer precision, allowing for the stable formation of single-molecule junctions from a surrounding solution of BPEB.[2]
Data Presentation
| Molecule | Experimental Technique | Conductance (G/G₀) | Solvent System | Bias Voltage (V) | Reference |
| Anthracene-based linear molecular wire (AC) | MCBJ | 10⁻⁴.⁵ | THF/decane (v:v = 1:4) | 0.10 | [2] |
Note: G₀ is the quantum of conductance, approximately 77.5 µS.
Experimental Protocols
The following are detailed protocols for measuring the single-molecule conductance of BPEB using the STM-BJ and MCBJ techniques.
Protocol 1: STM-BJ Measurement of BPEB
1. Materials and Reagents:
-
4,4'-bis(phenylethynyl)benzenethiol (BPEB)
-
High-purity solvent (e.g., 1,2,4-trichlorobenzene (B33124) (TCB) or a mixture of tetrahydrofuran (B95107) (THF) and decane)
-
Gold STM tips
-
Atomically flat gold (Au(111)) substrates
2. Instrumentation:
-
Scanning Tunneling Microscope (STM) equipped for break-junction measurements.
3. Procedure:
-
Substrate and Tip Preparation:
-
Anneal the Au(111) substrate to obtain a clean, atomically flat surface.
-
Prepare a sharp gold STM tip by electrochemical etching or mechanical cutting.
-
-
Solution Preparation:
-
Prepare a dilute solution of BPEB (typically 0.1 mM) in the chosen solvent. Sonication may be required to ensure complete dissolution.
-
-
STM-BJ Measurement:
-
Mount the Au(111) substrate in the STM liquid cell.
-
Add the BPEB solution to the liquid cell, ensuring the substrate and the end of the STM tip are immersed.
-
Engage the STM tip with the substrate.
-
Repeatedly drive the STM tip into and out of contact with the substrate at a controlled rate (e.g., 50 nm/s).
-
Apply a constant bias voltage (e.g., 0.1 V) between the tip and the substrate.
-
Record the current flowing through the junction as a function of tip displacement.
-
-
Data Analysis:
-
Collect thousands of individual conductance traces.
-
Construct 1D and 2D conductance histograms from the collected traces.
-
The peak in the 1D conductance histogram below 1 G₀ corresponds to the most probable conductance of the single BPEB molecule.
-
Protocol 2: MCBJ Measurement of BPEB
1. Materials and Reagents:
-
4,4'-bis(phenylethynyl)benzenethiol (BPEB)
-
High-purity solvent (e.g., THF/decane mixture)
-
MCBJ chips with gold nano-constrictions
2. Instrumentation:
-
Mechanically Controlled Break-Junction setup with a three-point bending mechanism.
-
High-precision piezo actuator.
-
Low-noise current amplifier.
3. Procedure:
-
MCBJ Chip Installation:
-
Mount the MCBJ chip into the three-point bending apparatus.
-
-
Solution Application:
-
Apply a small droplet of the BPEB solution (typically 0.1 mM) onto the nano-constriction of the MCBJ chip.
-
-
Junction Formation and Measurement:
-
Mechanically bend the substrate to stretch and break the gold nano-constriction, forming two electrodes.
-
Repeatedly form and break the contact between the two electrodes by modulating the bending of the substrate.
-
Apply a constant bias voltage (e.g., 0.1 V) across the electrodes.
-
Record the current as the distance between the electrodes is varied.
-
-
Data Analysis:
-
Generate thousands of conductance traces.
-
Construct 1D and 2D conductance histograms to determine the single-molecule conductance of BPEB, as described in the STM-BJ protocol.
-
Mandatory Visualization
Caption: Workflow for BPEB single-molecule conductance measurement.
References
- 1. Methods for the analysis, interpretation, and prediction of single-molecule junction conductance behaviour - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00488D [pubs.rsc.org]
- 2. BJNANO - An MCBJ case study: The influence of π-conjugation on the single-molecule conductance at a solid/liquid interface [beilstein-journals.org]
Application Notes and Protocols for Biphenyl-4,4'-dithiol (BPEB) in Molecular Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of biphenyl-4,4'-dithiol (BPEB) as a fundamental component in molecular electronics, with a focus on its application as a molecular wire. The protocols detailed below offer standardized methods for the fabrication and characterization of BPEB-based single-molecule junctions.
Introduction to BPEB in Molecular Electronics
Biphenyl-4,4'-dithiol (BPEB) is a conjugated organic molecule that has emerged as a workhorse in the field of molecular electronics. Its rigid biphenyl (B1667301) backbone provides a pathway for electron transport, while the thiol end groups serve as effective anchors to gold electrodes, facilitating the formation of stable metal-molecule-metal junctions. This makes BPEB an ideal candidate for fundamental studies of charge transport at the nanoscale and for its potential use as a molecular wire in future electronic devices.
The conductance of a single BPEB molecule is highly dependent on the torsional angle between its two phenyl rings. A planar conformation allows for maximum π-orbital overlap, leading to higher conductance, whereas a twisted conformation disrupts this conjugation and reduces conductance. This conformational dependence offers a potential mechanism for tuning the electrical properties of molecular-scale devices.
Quantitative Data Summary
The electrical conductance of single BPEB molecular junctions has been characterized by various research groups using different techniques. The following tables summarize key quantitative data reported in the literature.
| Parameter | Value | Measurement Technique | Reference(s) |
| Single-Molecule Conductance | |||
| Most Probable Conductance | ~0.01 G₀ | Mechanically Controllable Break Junction (MCBJ) | [1] |
| Conductance Dependence | Proportional to cos²(φ), where φ is the torsional angle between the phenyl rings | Scanning Tunneling Microscopy Break-Junction (STM-BJ) & Density Functional Theory (DFT) |
G₀ is the quantum of conductance, approximately 77.5 µS.
Experimental Protocols
Protocol 1: Preparation of BPEB Self-Assembled Monolayers (SAMs) on Au(111)
This protocol describes the formation of a BPEB self-assembled monolayer on a gold substrate, a crucial first step for many molecular electronics experiments.
Materials:
-
BPEB (>95% purity)
-
Ethanol (B145695) (200 proof) or Dichloromethane (anhydrous)
-
Au(111) on mica or silicon substrate
-
Glass vials with PTFE-lined caps
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Preparation:
-
Clean the Au(111) substrate by annealing in a hydrogen flame or by UV/ozone treatment to remove organic contaminants.
-
Immediately before use, rinse the substrate with ethanol and dry under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of BPEB in anhydrous ethanol or dichloromethane.[2]
-
Degas the solution by bubbling with nitrogen for at least 15 minutes to remove dissolved oxygen, which can oxidize the thiol groups.
-
-
Self-Assembly:
-
Immerse the clean Au(111) substrate into the BPEB solution in a clean glass vial.
-
Purge the vial with nitrogen before sealing to create an inert atmosphere.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature to form a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the solution with clean tweezers.
-
Rinse the substrate thoroughly with fresh solvent (ethanol or dichloromethane) to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
Store the SAM-coated substrate in a desiccator or under an inert atmosphere until further use.
-
Protocol 2: Single-Molecule Conductance Measurement using Scanning Tunneling Microscopy Break-Junction (STM-BJ)
This protocol outlines the procedure for measuring the conductance of a single BPEB molecule.
Materials and Equipment:
-
BPEB SAM on Au(111) substrate (from Protocol 1)
-
Scanning Tunneling Microscope (STM) with break-junction capability
-
Gold STM tips
-
Solution of BPEB (0.1 mM in a low-volatility solvent like 1,2,4-trichlorobenzene (B33124) or a mixture of tetrahydrofuran (B95107) and trimethylbenzene)
-
Liquid cell for STM
Procedure:
-
Setup:
-
Mount the BPEB SAM on the STM stage.
-
Fill the liquid cell with the 0.1 mM BPEB solution.[3]
-
Insert a clean gold STM tip.
-
-
Measurement Cycle:
-
Apply a constant bias voltage between the tip and the substrate (typically 100-200 mV).[3]
-
Approach the STM tip towards the substrate until a tunneling current is detected.
-
Continue to drive the tip into the substrate to form a gold point contact.
-
Retract the tip at a controlled speed (e.g., 10-60 nm/s).[3]
-
During retraction, the gold contact will thin and eventually break, at which point a BPEB molecule from the solution or the SAM can bridge the newly formed nanogap.
-
Continue retracting the tip until the molecular junction breaks.
-
Record the current as a function of tip displacement throughout the entire cycle.
-
-
Data Acquisition and Analysis:
-
Repeat the measurement cycle thousands of times to build a statistically significant dataset.
-
Plot the conductance (current/bias voltage) as a function of tip displacement for each cycle. These are known as conductance traces.
-
Construct a conductance histogram by plotting the frequency of occurrence of each conductance value from all the traces.
-
The most probable conductance of a single BPEB molecule will appear as a distinct peak in the histogram.
-
Protocol 3: Single-Molecule Conductance Measurement using Mechanically Controllable Break Junction (MCBJ)
This protocol provides an alternative method to STM-BJ for creating and measuring single-molecule junctions.
Materials and Equipment:
-
Notched gold wire or lithographically defined gold bridge on a flexible substrate
-
MCBJ measurement setup
-
Solution of BPEB (0.1 mM in a suitable solvent)[3]
-
Liquid cell for MCBJ
Procedure:
-
Setup:
-
Mount the notched gold wire sample in the MCBJ apparatus.
-
Introduce the BPEB solution into the liquid cell surrounding the gold wire.
-
-
Junction Formation:
-
Mechanically bend the flexible substrate to stretch and break the gold wire, creating two atomically sharp electrodes.
-
Relax the bending to bring the electrodes closer together. A BPEB molecule can then bridge the gap between the electrodes.
-
-
Measurement and Data Analysis:
-
Apply a constant bias voltage across the junction and measure the current.
-
Repeatedly break and reform the molecular junction by controlling the mechanical bending.
-
Analyze the conductance data statistically, as described in the STM-BJ protocol, to determine the single-molecule conductance.
-
Visualizations
Experimental Workflow for Single-Molecule Conductance Measurement
Caption: Workflow for BPEB single-molecule conductance measurement.
Charge Transport Mechanism in BPEB
References
Application Notes and Protocols for Thin-Film Deposition of 1,4-Bis(phenylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of high-quality thin films of 1,4-Bis(phenylethynyl)benzene (BPEB). This material is of significant interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and as a component in blue phase liquid crystal compositions.[1] The following sections detail two primary deposition techniques: High-Vacuum Thermal Evaporation and Solution-Based Spin Coating.
Material Properties
This compound is a rod-like molecule known for its high photoluminescence efficiency in thin films.[2] Its physical and optical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₁₄ |
| Molecular Weight | 278.35 g/mol |
| Appearance | Pale yellow powder |
| Melting Point | >300 °C (decomposes) |
| Photoluminescence (Film) | High efficiency |
| Solubility | Soluble in organic solvents like THF, Chloroform |
High-Vacuum Thermal Evaporation Protocol
High-vacuum thermal evaporation is a preferred method for depositing uniform, high-purity thin films of organic materials, making it ideal for the fabrication of multilayer electronic devices.
Experimental Workflow
Caption: Workflow for High-Vacuum Thermal Evaporation of BPEB.
Detailed Protocol
-
Substrate Preparation:
-
Thoroughly clean substrates (e.g., ITO-coated glass, silicon wafers) by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to enhance surface energy and promote film adhesion.
-
-
Deposition Procedure:
-
Place a suitable amount of this compound powder into a quartz or molybdenum effusion cell (boat).
-
Mount the cleaned substrates onto the substrate holder within the deposition chamber.
-
Evacuate the chamber to a base pressure of less than 5 x 10⁻⁶ Torr.
-
Gradually heat the effusion cell to the sublimation temperature of BPEB. This temperature will depend on the specific source design but is typically in the range of 180-280°C.
-
Initiate deposition onto the substrates at a controlled rate, monitored by a quartz crystal microbalance. A typical deposition rate for organic small molecules is 0.1-1 Å/s.
-
Once the desired film thickness is achieved, close the shutter to the source and allow the system to cool down before venting with an inert gas like nitrogen.
-
Deposition Parameters
| Parameter | Value | Notes |
| Base Pressure | < 5 x 10⁻⁶ Torr | Crucial for high-purity films. |
| Substrate Temperature | Room Temperature (or heated) | Can influence film morphology. |
| Deposition Rate | 0.1 - 1.0 Å/s | Slower rates can lead to more ordered films. |
| Source Temperature | 180 - 280 °C | Highly dependent on the specific vacuum system and source geometry. |
| Final Film Thickness | 10 - 200 nm | Application-dependent. |
Solution-Based Spin Coating Protocol
Spin coating offers a cost-effective and rapid method for depositing thin films from solution, making it suitable for large-area device fabrication. The quality of the resulting film is highly dependent on the solvent, solution concentration, and spin coating parameters.
Experimental Workflow
Caption: Workflow for Solution-Based Spin Coating of BPEB.
Detailed Protocol
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable organic solvent (e.g., chloroform, tetrahydrofuran (B95107) (THF), or toluene) at a concentration typically ranging from 1 to 10 mg/mL.
-
Gently heat and/or sonicate the mixture to ensure complete dissolution of the BPEB powder.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
-
Deposition Procedure:
-
Use substrates that have been cleaned following the same procedure as for thermal evaporation.
-
Place the substrate on the spin coater chuck and ensure it is centered.
-
Dispense an adequate amount of the BPEB solution onto the substrate to cover the surface.
-
Start the spin coating program. A typical two-step program might involve a slow ramp-up to a final spin speed of 1000-4000 rpm, held for 30-60 seconds.
-
After spin coating, the film should be annealed on a hotplate to remove residual solvent and potentially improve film morphology. An annealing temperature of 80-120°C for 10-30 minutes is a good starting point.
-
Spin Coating Parameters
| Parameter | Value | Notes |
| Solvent | Chloroform, THF, Toluene | Choice of solvent affects solubility and film quality. |
| Solution Concentration | 1 - 10 mg/mL | Higher concentration generally leads to thicker films. |
| Spin Speed | 1000 - 4000 rpm | Higher speeds result in thinner films. |
| Spin Time | 30 - 60 s | Affects solvent evaporation and final film thickness. |
| Annealing Temperature | 80 - 120 °C | Optimizes film structure and removes solvent. |
| Annealing Time | 10 - 30 min | Depends on solvent volatility and annealing temperature. |
Film Characterization
Following deposition, the thin films should be characterized to determine their physical and optical properties.
| Technique | Information Obtained |
| Profilometry | Film thickness |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size |
| Scanning Electron Microscopy (SEM) | Cross-sectional thickness and morphology |
| UV-Vis Spectroscopy | Absorption spectrum, optical bandgap |
| Photoluminescence (PL) Spectroscopy | Emission spectrum, quantum efficiency |
| X-ray Diffraction (XRD) | Crystallinity and molecular orientation |
References
- 1. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrical properties of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene and its application for organic light emitting diodes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1,4-Bis(phenylethynyl)benzene as a Fluorescent Probe for Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(phenylethynyl)benzene (BPEB) and its derivatives have emerged as a promising class of fluorescent probes for the detection of various analytes, most notably nitroaromatic compounds, which are characteristic components of many explosives. The rigid, conjugated structure of BPEB provides a high fluorescence quantum yield, making it an excellent candidate for "turn-off" sensing applications. The primary mechanism of detection for electron-deficient molecules like nitroaromatics is fluorescence quenching via photoinduced electron transfer (PET). This document provides detailed application notes and experimental protocols for the use of BPEB and its derivatives as fluorescent sensors.
Principle of Detection: Fluorescence Quenching
The sensing mechanism is based on the quenching of the fluorescence of the BPEB derivative upon interaction with an analyte. For electron-deficient analytes such as nitroaromatic compounds (e.g., 2,4,6-trinitrotoluene (B92697) - TNT; 2,4-dinitrotoluene (B133949) - DNT), the quenching process is predominantly driven by photoinduced electron transfer (PET) from the excited state of the electron-rich BPEB fluorophore to the electron-accepting analyte. This non-radiative decay pathway competes with fluorescence, leading to a decrease in the observed emission intensity.
The efficiency of this quenching can be quantified using the Stern-Volmer equation:
I₀ / I = 1 + Kₛᵥ[Q]
Where:
-
I₀ is the fluorescence intensity of the probe in the absence of the quencher.
-
I is the fluorescence intensity of the probe in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to the quencher.
-
[Q] is the concentration of the quencher (analyte).
A higher Kₛᵥ value indicates a more efficient quenching process and a more sensitive probe.
Data Presentation
The following tables summarize the photophysical properties and sensing performance of selected this compound derivatives for the detection of various analytes.
Table 1: Photophysical Properties of BPEB Derivatives
| Compound | Excitation Wavelength (λₑₓ, nm) | Emission Wavelength (λₑₘ, nm) | Quantum Yield (Φƒ) | Solvent |
| This compound | ~350 | ~380, 400 | High | Cyclohexane |
| OPBMQ¹ | - | 425 and 505 | - | Aqueous Phase |
| C2² | - | Aggregation Emission | - | Film |
¹OPBMQ is a derivative of BPEB with 8-hydroxyquinoline (B1678124) and cholesterol units.[1] ²C2 is a BPEB derivative with cholesteryl and glucono units.
Table 2: Sensing Performance of BPEB Derivatives for Various Analytes
| Probe | Analyte | Quenching Constant (Kₛᵥ, M⁻¹) | Limit of Detection (LOD) | Method | Reference |
| OPBMQ | Diethyl chlorophosphate (DCP) | - | < 1 x 10⁻⁹ M | Fluorescence Spectroscopy | [1] |
| C2 Film | HCl vapor | - | 0.4 ppb | Fluorescence Microscopy |
Experimental Protocols
Protocol 1: Solution-Phase Fluorescence Quenching for Nitroaromatic Compound Detection
This protocol outlines the general procedure for detecting nitroaromatic compounds in a solution using a BPEB-based fluorescent probe.
Materials:
-
This compound derivative (e.g., synthesized as per literature methods).
-
Spectroscopic grade solvent (e.g., THF, acetonitrile, or a mixture with water).
-
Stock solutions of nitroaromatic compounds (e.g., TNT, DNT, picric acid) of known concentrations.
-
Fluorometer with a quartz cuvette.
-
Volumetric flasks and pipettes.
Procedure:
-
Preparation of Probe Stock Solution: Prepare a stock solution of the BPEB derivative in the chosen solvent at a concentration of approximately 1 mM.
-
Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µM) that provides a stable and strong fluorescence signal.
-
Fluorometer Setup: Set the excitation wavelength of the fluorometer to the λₑₓ of the BPEB derivative and the emission scan range to cover its fluorescence spectrum.
-
Initial Fluorescence Measurement (I₀): Transfer a known volume of the probe's working solution into the quartz cuvette and record the fluorescence spectrum. The peak intensity will serve as I₀.
-
Titration with Analyte:
-
Prepare a series of solutions containing a fixed concentration of the BPEB probe and varying concentrations of the nitroaromatic analyte.
-
This can be achieved by adding small aliquots of the nitroaromatic stock solution to the cuvette containing the probe solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Measure the fluorescence intensity (I) at the emission maximum for each analyte concentration.
-
Plot the Stern-Volmer graph of I₀/I versus the concentration of the analyte [Q].
-
Determine the Stern-Volmer constant (Kₛᵥ) from the slope of the linear portion of the plot.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ / K, where σ is the standard deviation of the blank measurement and K is the slope of the calibration curve at low concentrations.
-
Protocol 2: Preparation of a BPEB-based Fluorescent Film for Vapor-Phase Detection
This protocol describes the fabrication of a fluorescent polymer film for the detection of volatile analytes in the vapor phase.
Materials:
-
This compound derivative.
-
Polymer matrix (e.g., polystyrene).
-
Solvent (e.g., THF).
-
Glass slides or other suitable substrates.
-
Dip-coater or spin-coater.
Procedure:
-
Solution Preparation: Prepare a solution containing the BPEB derivative and the polymer matrix in the chosen solvent. The concentration of the BPEB derivative can range from 0.05 M to 0.2 M, and the polymer concentration can be varied (e.g., 0.5 wt% to 6 wt%) to optimize film morphology and sensing performance.
-
Substrate Cleaning: Thoroughly clean the glass slides with a suitable solvent (e.g., piranha solution, followed by rinsing with deionized water and ethanol) and dry them completely.
-
Film Deposition:
-
Dip-Coating: Immerse the cleaned substrate into the prepared solution for a specific duration (e.g., 1 minute). Withdraw the substrate at a constant speed. The film thickness can be controlled by the withdrawal speed and solution viscosity.
-
Spin-Coating: Dispense a small amount of the solution onto the center of the substrate. Spin the substrate at a high speed (e.g., 1000-4000 rpm) for a set time (e.g., 30-60 seconds). The film thickness is determined by the spin speed, spin time, and solution viscosity.
-
-
Drying: Dry the coated films at room temperature or in a vacuum oven at a mild temperature (e.g., 60 °C) to remove the residual solvent.
-
Vapor Sensing Measurement:
-
Place the fluorescent film in a sealed chamber.
-
Record the initial fluorescence intensity of the film.
-
Introduce a known concentration of the analyte vapor into the chamber.
-
Monitor the change in fluorescence intensity over time.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the application of this compound as a fluorescent sensor.
References
Synthetic Strategies for Functionalized 1,4-Bis(phenylethynyl)benzene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(phenylethynyl)benzene (BPEB) derivatives are a class of rigid, linear molecules that have garnered significant interest in materials science, medicinal chemistry, and drug development. Their conjugated π-systems give rise to unique photophysical properties, making them suitable for applications in organic electronics, fluorescent probes, and as building blocks for more complex molecular architectures. The ability to introduce a variety of functional groups onto the BPEB scaffold allows for the fine-tuning of their electronic, solubility, and biological properties. This document provides detailed synthetic protocols for the preparation of functionalized BPEB derivatives, primarily through the versatile Sonogashira cross-coupling reaction.
Synthetic Approach: The Sonogashira Coupling
The most prevalent and efficient method for constructing the carbon-carbon triple bonds in BPEB derivatives is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The general scheme involves a two-fold coupling of a dihaloarene with a functionalized phenylacetylene (B144264) or a coupling of a diethynylbenzene with a functionalized aryl halide.
A variety of functional groups can be tolerated on both the aryl halide and the phenylacetylene, allowing for the synthesis of a diverse library of BPEB derivatives. The choice of catalyst, base, and solvent can be optimized to achieve high yields and purity.
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes the reaction conditions and yields for the synthesis of various functionalized this compound derivatives and related compounds via Sonogashira coupling.
| Entry | Aryl Halide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Functional Group |
| 1 | 1,4-Diiodobenzene (B128391) | Phenylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 65 | 12 | High (not specified) | Unsubstituted |
| 2 | 1,4-Diiodobenzene | 4-Ethynyltoluene | Pd(0)@TpPa-1 | K₂CO₃ | Methanol | 105 | 6 | 90 | Methyl |
| 3 | 1,4-Dibromobenzene | Phenylacetylene | Pd-NHC-MIL-101(Cr) | - | - | - | - | High (not specified) | Unsubstituted |
| 4 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (B128534) | - | RT | 2 | 98 (for mono-coupling) | Methoxy |
| 5 | 1-Iodo-4-nitrobenzene (B147127) | Phenylacetylene | Pd(OAc)₂ / DABCO | - | - | - | - | High TON | Nitro |
| 6 | 1,4-Dibromotetrafluorobenzene | Phenylacetylene | - | - | - | - | - | 70 | Fluoro |
| 7 | 1,4-Diethynylbenzene (B1207667) | 4-Iodoaniline | Pd(PPh₃)₄ / CuI | Triethylamine | DMF | 80 | 72 | Not specified | Amino (by analogy) |
| 8 | 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd on alumina (B75360) / Cu₂O | - | THF/DMA | 80 | Flow | - | Methyl, Nitro |
Experimental Protocols
Herein, we provide detailed experimental protocols for the synthesis of representative functionalized this compound derivatives.
Protocol 1: Synthesis of 1,4-Bis((4-nitrophenyl)ethynyl)benzene
This protocol describes a copper-free Sonogashira coupling approach.
Materials:
-
1,4-Diethynylbenzene
-
1-Iodo-4-nitrobenzene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,4-diethynylbenzene (1.0 eq), 1-iodo-4-nitrobenzene (2.2 eq), Pd(OAc)₂ (3 mol%), and DABCO (6 mol%).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the diethynylbenzene).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.
Protocol 2: Synthesis of 1,4-Bis((4-aminophenyl)ethynyl)benzene
This protocol involves a Sonogashira coupling followed by the reduction of a nitro group.
Step A: Synthesis of 1,4-Bis((4-nitrophenyl)ethynyl)benzene
Follow Protocol 1 for the synthesis of the dinitro derivative.
Step B: Reduction to 1,4-Bis((4-aminophenyl)ethynyl)benzene
Materials:
-
1,4-Bis((4-nitrophenyl)ethynyl)benzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a round-bottom flask, dissolve 1,4-bis((4-nitrophenyl)ethynyl)benzene (1.0 eq) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (e.g., 6-10 eq).
-
Carefully add concentrated HCl dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diamino-functionalized BPEB.
Protocol 3: Synthesis of 1,4-Bis((4-methoxyphenyl)ethynyl)benzene
This protocol outlines a typical copper-co-catalyzed Sonogashira reaction.
Materials:
-
1,4-Diiodobenzene
-
4-Ethynylanisole (B14333) (4-methoxyphenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).
-
Add anhydrous THF and anhydrous triethylamine (as both solvent and base).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add 4-ethynylanisole (2.2 eq) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired product.
Mandatory Visualization
Caption: General workflow for the synthesis of functionalized BPEB derivatives.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Application Notes and Protocols for BPEB Derivatives in Liquid Crystal Displays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biphenyl-based liquid crystals are a cornerstone in the advancement of liquid crystal display (LCD) technology. Among these, derivatives of 4,4'-bis(p-alkoxybenzylidene)amino-3,3'-dimethylbiphenyl, which we will refer to as BPEB derivatives for the purpose of these notes, represent a significant class of molecules. These compounds are characterized by a rigid biphenyl (B1667301) core, which imparts the necessary anisotropy for liquid crystalline behavior, and flexible alkoxy side chains that influence the material's physical properties such as melting point and mesophase range. The presence of benzylidene and amino groups further modifies the electronic and intermolecular interactions, impacting the electro-optical performance.
These application notes provide a comprehensive overview of the use of BPEB derivatives in liquid crystal displays, including their synthesis, characterization, and the protocols for evaluating their performance. The information is intended to guide researchers in the design and development of novel liquid crystal materials for advanced display applications.
Molecular Structure of a Representative BPEB Derivative
The core structure of a BPEB derivative consists of a 3,3'-dimethylbiphenyl (B1664587) central unit linked to two p-alkoxybenzylideneamino groups at the 4 and 4' positions. The terminal alkoxy chains can vary in length, which significantly influences the liquid crystalline properties.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(phenylethynyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-bis(phenylethynyl)benzene, a common building block in materials science and pharmaceutical research. The primary focus is on the Sonogashira cross-coupling reaction, a prevalent method for its synthesis.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction to synthesize this compound is not proceeding. What are the initial checks I should perform?
A1: When a Sonogashira reaction fails, begin by verifying the integrity of your core components. Ensure the palladium catalyst and copper(I) co-catalyst are active; Palladium(0) complexes can be sensitive to air and moisture, and copper(I) salts can oxidize over time.[1] It is crucial that your solvents and amine base are anhydrous and properly degassed to eliminate oxygen, which can lead to catalyst decomposition and unwanted side reactions.[1] Finally, confirm the purity of your 1,4-diiodobenzene (B128391) (or other aryl halide) and phenylacetylene (B144264), as impurities can poison the catalyst.
Q2: I am observing a significant amount of phenylacetylene homocoupling (Glaser coupling). How can I minimize this side reaction?
A2: Glaser-Hay coupling is a common side reaction, especially in the presence of oxygen and a copper co-catalyst.[1] To minimize this, ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions. This can be achieved by thoroughly degassing your solvents and using an inert atmosphere (e.g., nitrogen or argon). Some protocols also suggest using copper-free Sonogashira conditions if homocoupling is a persistent issue.
Q3: What is the general order of reactivity for aryl halides in the Sonogashira coupling for this synthesis?
A3: The reactivity of the sp2 carbon in the Sonogashira reaction is highly dependent on the halide. The general order of reactivity is vinyl iodide > vinyl triflate > vinyl bromide > vinyl chloride > aryl iodide > aryl triflate > aryl bromide >>> aryl chloride.[2] For the synthesis of this compound, 1,4-diiodobenzene is the most reactive starting material, allowing for milder reaction conditions, often at room temperature.[2] 1,4-dibromobenzene (B42075) will require more forcing conditions, such as higher temperatures, to achieve a good yield.
Q4: Can I use 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene instead of 1,4-diiodobenzene?
A4: While it is possible, using less reactive aryl halides like 1,4-dibromobenzene and especially 1,4-dichlorobenzene presents significant challenges. Aryl bromides require higher temperatures for the reaction to proceed.[2] Aryl chlorides are generally very unreactive under standard Sonogashira conditions and may require specialized catalyst systems, such as those with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands, to achieve reasonable conversion.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (Pd or Cu) | Use fresh, high-purity catalysts. Store catalysts under an inert atmosphere. Consider pre-catalyst activation if applicable. |
| Poor quality of reagents/solvents | Use anhydrous, degassed solvents and purified reagents. Ensure the amine base is dry. | |
| Insufficiently inert atmosphere | Improve degassing techniques (e.g., freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (N2 or Ar).[4] | |
| Incorrect reaction temperature | Optimize the temperature. While aryl iodides can react at room temperature, aryl bromides often require heating.[2] Avoid excessively high temperatures which can lead to catalyst decomposition. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition | This indicates the reduction of the Pd(II) intermediate to Pd(0) metal, which is inactive. Ensure a strictly oxygen-free environment. The choice of solvent can also play a role; some anecdotal evidence suggests that THF may promote the formation of palladium black.[5] |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen | Rigorously exclude oxygen from the reaction mixture.[1] |
| High copper catalyst loading | Reduce the amount of copper(I) iodide or consider a copper-free protocol. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient catalyst loading | Increase the catalyst loading, but be mindful of cost and potential side reactions. |
| Short reaction time | Monitor the reaction by TLC or GC and allow it to run to completion. | |
| Steric hindrance or deactivating substituents on reactants | More forcing conditions (higher temperature, stronger base, more active catalyst) may be required. | |
| Difficulty in Product Purification | Contamination with homocoupled alkyne | Optimize reaction conditions to minimize its formation. Purification can be achieved by column chromatography or recrystallization. |
| Residual catalyst | Employ appropriate workup procedures, such as washing with aqueous ammonium (B1175870) chloride to remove copper salts.[6] Filtration through a plug of silica (B1680970) gel can help remove palladium residues. |
Experimental Protocols
Protocol 1: Sonogashira Coupling of 1,4-Diiodobenzene and Phenylacetylene
This protocol is adapted from a general procedure for Sonogashira coupling.
Materials:
-
1,4-diiodobenzene
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Anhydrous amine base (e.g., triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 1,4-diiodobenzene, the palladium catalyst (e.g., 1-5 mol%), and CuI (e.g., 1-5 mol%).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add phenylacetylene (typically 2.2-2.5 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Protocol 2: Copper-Free Sonogashira Coupling
This is a general approach to avoid the issue of alkyne homocoupling.
Materials:
-
1,4-diiodobenzene
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand (e.g., PPh₃, P(t-Bu)₃)
-
Anhydrous solvent (e.g., DMF, NMP)
-
Anhydrous base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 1,4-diiodobenzene, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate the flask and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Add phenylacetylene (2.2-2.5 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (often higher than copper-catalyzed reactions) and monitor its progress.
-
After the reaction is complete, cool the mixture and perform a standard aqueous workup.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Diarylalkynes in Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI | KOH | DMSO | 110 | 24 | 85 |
| 2 | Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI | DIPA | DIPA | 70 | - | High Conv. |
| 3 | 4-Bromoiodobenzene | Phenylacetylene | Pd(0)@TpPa-1, CuI, PPh₃ | Cs₂CO₃ | DMF | 105 | 4 | - |
| 4 | Iodobenzene | Phenylacetylene | NS-MCM-41-Pd, CuI, PPh₃ | Et₃N | Et₃N | 50 | 3 | >99 (Conv.) |
| 5 | 1,4-Diiodobenzene | p-Substituted phenylethynes | Pd(II)/Cu(I) | - | - | - | - | - |
| 6 | Aryl Iodide | Propiolic Acid | Pd₂(dba)₃, dppf | TBAF | NMP | RT | 12 | - |
Note: This table is a compilation of data from various sources and is intended to show general trends. Direct comparison of yields may not be appropriate due to variations in specific substrates and reaction conditions.
Visualizations
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of 1,4-Bis(phenylethynyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(phenylethynyl)benzene. The following information is designed to address common issues encountered during the purification of this compound.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low yield after purification.
-
Question: I am getting a very low yield of this compound after column chromatography. What could be the reason?
-
Answer: Low yields after column chromatography can be attributed to several factors. Firstly, the compound might be adsorbing irreversibly to the silica (B1680970) gel. This is more likely if the silica gel is too acidic. You can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in your eluent. Secondly, the chosen eluent system may not be optimal, leading to poor separation and loss of product in mixed fractions. It is crucial to carefully select the eluent based on TLC analysis. For nonpolar compounds like this compound, a good starting point is a mixture of hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate.
Issue 2: Presence of impurities in the final product.
-
Question: After purification, I still see impurities in my this compound, particularly a compound with a similar Rf value. How can I remove it?
-
Answer: The most common impurity in the synthesis of this compound via Sonogashira coupling is the homocoupling product of phenylacetylene (B144264) (1,4-diphenylbuta-1,3-diyne). This impurity often has a similar polarity to the desired product, making separation by column chromatography challenging. If co-elution is an issue, you can try using a less polar eluent system and running the column more slowly to improve resolution. Alternatively, recrystallization can be a very effective method for removing such impurities.
Issue 3: Difficulty in achieving crystallization.
-
Question: I am trying to recrystallize my this compound, but it is oiling out or not crystallizing at all. What should I do?
-
Answer: "Oiling out" occurs when the compound is insoluble in the solvent at low temperatures but separates as a liquid rather than a solid. To induce crystallization, you can try several techniques. First, ensure you are using a suitable solvent or solvent system. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. For this compound, slow evaporation from a methanol (B129727) solution has been reported to yield crystals.[1] If a single solvent is not effective, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be employed. Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also provide nucleation sites for crystal growth.
Issue 4: Product decomposition during purification.
-
Question: I suspect my this compound is decomposing during purification, as I observe a color change. How can I prevent this?
-
Answer: While this compound is relatively stable, prolonged exposure to heat and air can lead to degradation, often indicated by a color change from white/pale yellow to brown. To minimize decomposition during column chromatography, avoid using highly acidic silica gel and do not leave the compound on the column for an extended period. During recrystallization, avoid unnecessarily high temperatures and prolonged heating. If you are using sublimation, ensure the temperature and pressure are optimized to allow for sublimation without thermal decomposition. Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent oxidative degradation.
Data Presentation
The following table summarizes quantitative data for common purification techniques for this compound and related diarylalkynes. Please note that yields are highly dependent on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Eluent/Solvent System | Typical Yield (%) | Purity (%) | Notes |
| Column Chromatography | Hexane/Dichloromethane (8:1) | 92-94 | >95 | Effective for separating the product from polar impurities.[2] |
| Hexane/Ethyl Acetate | 71-78 | >95 | A common eluent system for diarylalkynes.[3] | |
| Recrystallization | Methanol (slow evaporation) | Variable | >98 | Can provide high-purity crystals.[1] |
| Dichloromethane/Cyclohexane | Variable | >98 | A two-solvent system that can be effective for diarylalkynes. | |
| Sublimation | N/A (requires heating under vacuum) | Variable | >99 | Can yield very pure product, but requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude product.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Dry-pack the column with silica gel (60-120 mesh). The amount of silica gel should be 50-100 times the weight of the crude product.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand (approx. 1 cm) on top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
In a separate flask, add a small amount of silica gel and add the dissolved sample.
-
Evaporate the solvent from the silica gel-sample mixture under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the chosen eluent (e.g., a pre-mixed solution of hexane and dichloromethane) to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Choose a suitable solvent or solvent pair in which this compound is soluble when hot and insoluble when cold. Methanol or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) can be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. If using a two-solvent system, dissolve in the "good" solvent first.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, you can place the flask in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
-
Protocol 3: Purification by Sublimation
-
Apparatus Setup:
-
Use a sublimation apparatus which consists of an outer vessel to hold the crude product and a cold finger (a condenser that is cooled internally).
-
Place the crude this compound at the bottom of the outer vessel.
-
-
Sublimation Process:
-
Connect the apparatus to a vacuum pump and reduce the pressure.
-
Cool the cold finger by circulating cold water or using a dry ice/acetone slush.
-
Gently heat the bottom of the outer vessel using a heating mantle or oil bath. The temperature should be high enough for the compound to sublime but not so high that it decomposes.
-
The this compound will sublime and deposit as pure crystals on the cold finger.
-
-
Collection of Pure Product:
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully and slowly release the vacuum.
-
Remove the cold finger and scrape off the purified crystals.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Common side reactions leading to impurities in the synthesis of this compound.
References
overcoming solubility issues of 1,4-Bis(phenylethynyl)benzene in organic solvents
Welcome to the technical support center for 1,4-Bis(phenylethynyl)benzene (BPEB). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimental work with BPEB.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPEB) and why is its solubility a concern?
A1: this compound is a rigid, aromatic organic compound. Its planar structure and high degree of conjugation lead to strong intermolecular π-π stacking, which makes it poorly soluble in many common organic solvents. Achieving adequate dissolution is crucial for its use in applications such as the synthesis of liquid crystals, conjugated microporous polymers, and as a component in upconversion systems.[1][2][3]
Q2: Which organic solvents are recommended for dissolving BPEB?
A2: BPEB exhibits the best solubility in non-polar, aromatic solvents and some chlorinated solvents. Toluene, tetrahydrofuran (B95107) (THF), and chloroform (B151607) are commonly used.[3][4] Solubility is limited in polar aprotic solvents like DMF and DMSO, and it is generally insoluble in alcohols and alkanes at room temperature.
Q3: My BPEB is not dissolving at room temperature. What steps can I take?
A3: If you are experiencing poor solubility at room temperature, we recommend following a systematic approach. First, ensure you are using an appropriate solvent. If solubility is still an issue, you can employ techniques such as sonication and gentle heating. For a step-by-step guide, please refer to the troubleshooting workflow diagram below.
Q4: Is it safe to heat the solvent to dissolve BPEB?
A4: Yes, gentle heating can significantly improve the solubility of BPEB. It is often used in synthetic procedures involving BPEB, with temperatures ranging from 50°C to 105°C depending on the solvent and reaction conditions.[4][5] Always heat the mixture in a well-ventilated area, preferably a fume hood, and use a heating mantle with a stirrer to ensure even temperature distribution and prevent bumping. Be mindful of the boiling point of your chosen solvent.
Q5: How does sonication help in dissolving BPEB?
A5: Sonication uses high-frequency sound waves to agitate the solvent and solute particles. This process helps to break down aggregates of the solid BPEB and increases the surface area available for solvation, thereby accelerating the dissolution process. It is a useful technique, especially when combined with gentle heating.
Q6: What should I do if my BPEB precipitates out of the solution?
A6: Precipitation, or "crashing out," of BPEB from a solution typically occurs due to supersaturation, a change in temperature, or the addition of an anti-solvent (a solvent in which BPEB is insoluble). To resolve this, you can try reheating the solution while stirring. If the BPEB redissolves, you may need to maintain a higher temperature for your experiment or use a more dilute solution. If an anti-solvent was added, you will likely need to remove it (e.g., by distillation) or start over.
Solubility Data
The following table summarizes the qualitative solubility of BPEB in various organic solvents at room temperature. Please note that quantitative data is sparse in the literature, and this table is based on observations from synthetic procedures and the known chemical properties of BPEB.
| Solvent | Chemical Formula | Polarity | Solubility at Room Temperature |
| Toluene | C₇H₈ | Non-polar | Soluble with heating[3][4] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Sparingly Soluble to Soluble[4] |
| Chloroform | CHCl₃ | Polar aprotic | Sparingly Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Sparingly Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Poorly Soluble |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Poorly Soluble |
| Acetone | C₃H₆O | Polar aprotic | Very Poorly Soluble |
| Methanol | CH₄O | Polar protic | Insoluble |
| Hexane | C₆H₁₄ | Non-polar | Insoluble |
Experimental Protocols
Protocol 1: General Procedure for Dissolving BPEB
This protocol provides a general method for dissolving BPEB in an organic solvent using sonication and heat.
Materials:
-
This compound (BPEB)
-
Recommended solvent (e.g., Toluene, THF)
-
Glass vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Sonicator bath
-
Heating mantle or hot plate
Procedure:
-
Weigh the desired amount of BPEB and place it in the vial or flask.
-
Add the calculated volume of the chosen solvent to achieve the target concentration.
-
Place the magnetic stir bar in the container and begin stirring.
-
If the BPEB does not dissolve with stirring alone, place the container in a sonicator bath for 15-30 minutes.
-
If solubility is still limited, gently heat the mixture while stirring. For toluene, a temperature of 60-80°C is often effective. For THF, keep the temperature below its boiling point (66°C).
-
Continue to heat and stir until the BPEB is fully dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Once dissolved, the solution can be used for your experiment. Be aware that cooling the solution may cause the BPEB to precipitate.
Visual Guides
BPEB Solubility Troubleshooting Workflow
References
- 1. This compound CAS#: 1849-27-0 [m.chemicalbook.com]
- 2. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bis(phenylethynyl)benzenes enable stable visible-to-ultraviolet sensitized triplet–triplet annihilation upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Preventing Photobleaching of 1,4-Bis(phenylethynyl)benzene (BPEB)
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to minimize the photobleaching of 1,4-Bis(phenylethynyl)benzene (BPEB) during fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and is BPEB susceptible to it?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to light, leading to a permanent loss of fluorescence.[1] This process is often mediated by reactions between the excited fluorophore and its molecular environment, particularly molecular oxygen.[2][3] While this compound (BPEB) is known for its high fluorescence quantum yield and a significant energy barrier that prevents transition to a dark state, making it relatively photostable compared to other fluorophores like diphenylacetylene, it is still susceptible to photobleaching under prolonged or high-intensity light exposure.[4]
Q2: What are the primary causes of photobleaching for organic fluorophores like BPEB?
A2: The primary causes of photobleaching involve the fluorophore's excited triplet state. After excitation, a fluorophore in the singlet excited state can undergo intersystem crossing to a long-lived triplet state.[5] This triplet state molecule can then react with molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂) and other reactive oxygen species (ROS), which can chemically attack and destroy the fluorophore molecule, rendering it non-fluorescent.[2][6] Higher excited states, reached through the absorption of a second photon, can also lead to irreversible degradation through photoionization.[5][7]
Q3: How can I minimize photobleaching in my BPEB fluorescence experiments?
A3: Minimizing photobleaching involves a multi-faceted approach focused on reducing the total light exposure and protecting the fluorophore from chemical degradation. Key strategies include:
-
Optimize Illumination: Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio.[8][9]
-
Reduce Exposure Time: Minimize the duration the sample is exposed to light by using sensitive detectors and keeping the shutter closed when not acquiring images.[10][11]
-
Use Antifade Reagents: Incorporate antifade agents into the mounting medium to quench harmful reactive oxygen species or triplet states.[6][12]
-
Limit Oxygen: For fixed samples, using an oxygen-scavenging system can significantly reduce photobleaching by removing molecular oxygen from the sample environment.[1][5]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds added to the sample's mounting medium to reduce photobleaching.[6] They work through several mechanisms:
-
Reactive Oxygen Species (ROS) Scavengers: Many antifade agents are antioxidants that neutralize ROS like singlet oxygen and free radicals before they can damage the fluorophore.[6]
-
Triplet State Quenchers (TSQs): Some agents can directly interact with the excited fluorophore, returning it from the long-lived triplet state to the ground state before it can react with oxygen.[13][14] This process is known as triplet-triplet energy transfer.[13]
Q5: Which antifade reagent should I choose for my experiments with BPEB?
A5: The optimal antifade reagent can be fluorophore-specific.[15][16] While specific data for BPEB is limited, several common and effective antifade agents are available for organic fluorophores. Empirical testing is often necessary to find the best-performing agent for your specific experimental conditions.[15] Common choices include p-Phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG), and Trolox (a vitamin E derivative).[12][17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss during initial focusing and image acquisition. | Excitation light intensity is too high. | Reduce the laser power or lamp intensity to the minimum required for a clear signal.[18] Use neutral density filters to decrease illumination intensity without changing its spectral properties.[8][9] |
| Prolonged exposure during sample setup. | Use transmitted light or a lower magnification to find the region of interest before switching to fluorescence imaging for final focusing and capture.[16][19] Focus on an area adjacent to your target and move to the target area only for image acquisition.[16] | |
| Fluorescence signal fades significantly during time-lapse experiments. | Cumulative photochemical damage from repeated exposures. | Decrease the frequency of image acquisition to the minimum necessary to capture the dynamics of interest.[10] Incorporate a robust antifade reagent or an oxygen scavenging system into your sample preparation.[5][18] |
| Oxygen-mediated photobleaching. | For fixed cells, use a mounting medium containing an oxygen scavenger system (e.g., glucose oxidase and catalase).[1] Ensure the coverslip is fully sealed to prevent atmospheric oxygen from diffusing into the sample. | |
| Inconsistent fluorescence intensity between different fields of view. | Photobleaching occurred in earlier imaged areas. | Minimize light exposure on any given area.[15] To obtain quantitative data, you can create a photobleaching curve by imaging a single area over time and use it to normalize the fluorescence intensity across different fields of view.[16][19] |
| Antifade reagent seems ineffective or is causing artifacts. | Incompatibility with BPEB or the experimental buffer. | Test a different class of antifade reagent (e.g., switch from a free radical scavenger to a triplet state quencher).[12][13] Ensure the pH of the mounting medium is optimal for the chosen antifade agent. For example, PPD requires an alkaline pH to be effective. |
Quantitative Data Summary
| Antifade Agent | Primary Mechanism | Typical Concentration | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Free radical scavenger[12] | 0.1% - 1% | Highly effective for many fluorophores.[12] | Can be toxic and may cause diffused fluorescence after storage.[12] Can react with certain classes of dyes.[12] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Free radical scavenger[12] | 2.5% | Less toxic than PPD, making it a common choice.[12] | Generally less effective than PPD.[12] May exhibit anti-apoptotic properties in live cells.[12] |
| n-Propyl gallate (NPG) | Free radical scavenger[12] | 2% | Nontoxic, suitable for live-cell imaging.[12] | Can have anti-apoptotic effects.[12] Requires heating to dissolve properly.[12] |
| Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) | Triplet state quencher & ROS scavenger[17] | 1-2 mM | Cell-permeable and water-soluble.[17] Effective at reducing both blinking and bleaching through a dual redox-based mechanism.[13][17] | Can form a quinone derivative in buffer which is key to its anti-blinking effect.[17] |
| Cyclooctatetraene (COT) | Triplet state quencher[13] | 1-10 mM | Very effective at quenching triplet states via triplet-triplet energy transfer, independent of redox activity.[13] | Can be used in "self-healing" fluorophores when covalently linked.[13][20] |
Experimental Protocols
Protocol 1: Preparation of a Generic Antifade Mounting Medium
This protocol describes the preparation of a glycerol-based mounting medium with an antifade agent. This can be adapted by substituting DABCO with other agents like NPG or PPD, adjusting the pH as necessary.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol (B35011) (high purity, e.g., >99%)
-
Phosphate-Buffered Saline (PBS), 10X stock solution
-
Distilled or deionized water
-
pH meter and calibration standards
-
Stir plate and stir bar
-
50 mL conical tube or glass beaker
Procedure:
-
Prepare 10 mL of a 1X PBS working solution by diluting 1 mL of 10X PBS with 9 mL of distilled water.
-
Weigh out 0.25 g of DABCO and add it to the 1X PBS solution.
-
Gently stir the solution until the DABCO is completely dissolved.
-
In a separate container, measure 9 mL of glycerol.
-
Slowly add the 1 mL of the DABCO-PBS solution to the 9 mL of glycerol while stirring continuously. This will result in a 90% glycerol solution.
-
Continue stirring for 10-15 minutes until the solution is homogeneous.
-
Check the pH of the final solution. For many fluorophores, a pH between 7.4 and 8.5 is optimal. Adjust with dilute HCl or NaOH if necessary.
-
Aliquot the final mounting medium into small, light-blocking tubes and store at -20°C for long-term storage or at 4°C for short-term use.
-
To use, thaw an aliquot and apply a small drop (5-10 µL) to your slide before placing the coverslip. Seal the edges of the coverslip with nail polish to prevent drying and oxygen entry.
Visualizations
Diagram 1: Photobleaching Mechanism of Organic Fluorophores
Caption: General mechanism of photobleaching for organic fluorophores.
Diagram 2: Experimental Workflow to Minimize Photobleaching
Caption: A systematic workflow for fluorescence imaging experiments.
References
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of oxygen concentration on photo-oxidation and photosensitizer bleaching in butter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopy and photophysics of this compound: effects of ring torsion and dark pi sigma* state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 7. Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. | Semantic Scholar [semanticscholar.org]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. biocompare.com [biocompare.com]
- 11. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 12. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 13. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Antifade Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Sonogashira Coupling for Diarylalkyne Synthesis
Welcome to the technical support center for Sonogashira coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of diarylalkynes. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Sonogashira coupling reaction?
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base.[1][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination occurs to yield the diarylalkyne product and regenerate the Pd(0) catalyst.[1][5]
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide species. This intermediate is crucial for the transmetalation step in the palladium cycle.[4][5]
A copper-free version of the Sonogashira reaction also exists, which is particularly useful for avoiding the common side reaction of alkyne homocoupling (Glaser coupling).[6][7]
Q2: My reaction is showing low to no yield. What are the potential causes and how can I troubleshoot this?
Low or no product yield is a common issue in Sonogashira couplings. Several factors can contribute to this problem, primarily related to the reactivity of the starting materials and the integrity of the catalytic system.[8]
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may have decomposed or failed to be reduced to its active Pd(0) state.[8][9]
-
Poor Substrate Reactivity: The reactivity of the aryl halide is a critical factor. The general reactivity order is I > OTf > Br >> Cl.[1][8] Aryl chlorides are particularly challenging and often require more forcing conditions.[7][8]
-
Insufficient Base: The base may not be strong enough to deprotonate the terminal alkyne effectively.[7]
-
Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[7][10]
-
Inappropriate Solvent: The solvent can significantly influence the solubility of reagents and the stability of the catalyst.[7][11]
For a systematic approach to troubleshooting low yields, refer to the troubleshooting guide below.
Q3: I am observing significant amounts of a side product that I suspect is from alkyne homocoupling. How can I prevent this?
The formation of a 1,3-diyne byproduct is due to the Glaser coupling, an oxidative homocoupling of the terminal alkyne.[10] This is a very common side reaction, especially when using a copper co-catalyst in the presence of oxygen.[7][10]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[7]
-
Use Copper-Free Conditions: The most effective way to prevent Glaser coupling is to omit the copper co-catalyst.[7][10] This may require using a more active palladium catalyst/ligand system and potentially higher reaction temperatures.[7]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the copper acetylide intermediate, thus reducing the rate of homocoupling.[8]
-
Use of a Protecting Group: Protecting the terminal alkyne with a group like trimethylsilyl (B98337) (TMS) can prevent homocoupling. The TMS group can be removed in a subsequent step.[12]
Q4: My reaction mixture turns black. What does this indicate and how can I avoid it?
The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the active Pd(0) catalyst from the solution.[8][9] This leads to a loss of catalytic activity and a stalled reaction.
Causes of Palladium Black Formation:
-
Presence of Oxygen: Oxygen can promote the agglomeration of palladium atoms.[8]
-
High Temperatures: Excessively high temperatures can lead to catalyst decomposition.[8][11]
-
Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[9]
-
Impurities: Impurities in reagents or solvents can contribute to catalyst decomposition.[8]
Preventative Measures:
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen).
-
Optimize Temperature: Avoid unnecessarily high reaction temperatures.
-
Use High-Purity Reagents: Use freshly purified solvents and high-purity reagents.
-
Ligand Selection: The use of appropriate phosphine (B1218219) ligands can stabilize the palladium catalyst and prevent precipitation.
Troubleshooting Guides
Low or No Product Yield
If you are experiencing low or no yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no product yield.
Significant Homocoupling (Glaser Coupling)
If you are observing significant formation of the 1,3-diyne byproduct, consider these steps:
Caption: Troubleshooting workflow for excessive homocoupling.
Data Presentation: Reaction Parameters
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the Sonogashira coupling. The following tables summarize common parameters for the synthesis of diarylalkynes.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Common Ligands | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | 1 - 5 | A common and versatile catalyst, but can require higher temperatures.[1] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine (PPh₃) | 1 - 5 | Air-stable precatalyst that is reduced in situ.[1] |
| Pd₂(dba)₃ | dppf, P(t-Bu)₃ | 0.5 - 2 | Often used in combination with bulky, electron-rich phosphine ligands for more challenging substrates.[13][14] |
| Pd(OAc)₂ | XPhos, SPhos | 1 - 3 | Requires a ligand for activity; often used in modern, highly active catalytic systems. |
| Pd(CH₃CN)₂Cl₂ | cataCXium A | 0.5 - 1 | Effective for copper-free and amine-free conditions.[15] |
Table 2: Common Bases and Solvents
| Base | Typical Equivalents | Common Solvents | Notes |
| Triethylamine (Et₃N) | 2 - 5 | THF, DMF, Toluene, Acetonitrile | A widely used amine base.[16] |
| Diisopropylamine (DIPA) | 2 - 5 | Toluene, THF | Often used as both a base and a solvent.[12] |
| Diisopropylethylamine (DIPEA) | 2 - 5 | DMF, NMP | A non-nucleophilic amine base. |
| Cs₂CO₃ / K₃PO₄ | 2 - 3 | DMF, Dioxane | Stronger inorganic bases that can be effective for less reactive substrates.[7] |
| Tetrabutylammonium fluoride (B91410) (TBAF) | 2 - 6 | NMP | Can be very effective, especially in one-pot procedures involving deprotection.[13][14] |
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Copper-Free Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne
This protocol is adapted for less reactive aryl bromides and to avoid homocoupling.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add a degassed solvent (e.g., dioxane or toluene, 4 mL), the terminal alkyne (1.2 mmol, 1.2 equiv), and a base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at a higher temperature (e.g., 80-120 °C). Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described for the copper-catalyzed reaction.
Visualizations
Sonogashira Catalytic Cycle
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon [organic-chemistry.org]
- 15. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
troubleshooting aggregation effects in 1,4-Bis(phenylethynyl)benzene solutions
Technical Support Center: 1,4-Bis(phenylethynyl)benzene Solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound (BPEB) solutions. It specifically addresses the common issue of molecular aggregation and its effects on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BPEB) and why is it used?
A: this compound (BPEB) is a rigid, rod-like organic molecule known for its fluorescent properties. It serves as a fundamental building block for larger conjugated systems, such as poly(phenyleneethynylene)s (PPEs), which are used in organic electronics, sensing, and liquid crystal applications.[1][2] Its well-defined structure also makes it a model compound for studying the photophysical properties of these larger polymers.[3]
Q2: What are aggregation effects in BPEB solutions?
A: Aggregation is a phenomenon where individual BPEB molecules in a solution self-assemble into larger clusters due to noncovalent interactions, primarily π-π stacking.[4][5] This process is highly dependent on factors like concentration, solvent type, and temperature. Aggregation can significantly alter the solution's optical and physical properties, leading to unexpected experimental outcomes.[1]
Q3: Why is BPEB aggregation a concern for researchers?
A: Aggregation can lead to several problematic effects:
-
Fluorescence Quenching: A dramatic decrease in fluorescence intensity, known as Aggregation-Caused Quenching (ACQ), can interfere with fluorescence-based assays and imaging.[6][7]
-
Spectral Shifts: The formation of aggregates often causes shifts in the UV-Vis absorption and fluorescence emission spectra, complicating data interpretation.[1][8][9]
-
Reduced Solubility: Large aggregates can precipitate out of the solution, changing the effective concentration and affecting device fabrication or reaction kinetics.
-
Inconsistent Results: The extent of aggregation can vary between samples, leading to poor reproducibility.[6]
Q4: What are H-aggregates and J-aggregates, and how do they relate to BPEB?
A: H- and J-aggregates describe different geometries of molecular stacking, distinguished by their effect on the absorption spectrum.[8][9]
-
H-aggregates (hypsochromic): Characterized by a face-to-face stacking arrangement. This leads to a blue-shift (shift to shorter wavelengths) of the main absorption band and is often associated with low fluorescence yield.[8][10]
-
J-aggregates (bathochromic): Characterized by a slipped, head-to-tail stacking arrangement. This results in a red-shift (shift to longer wavelengths) of the absorption band and can be highly fluorescent.[8][11]
BPEB and similar planar aromatic molecules tend to form H-aggregates in solution, which is a primary reason for the commonly observed fluorescence quenching.[12]
Troubleshooting Guide
Problem 1: My BPEB solution's fluorescence is much weaker than expected.
This is a classic sign of Aggregation-Caused Quenching (ACQ).[6]
-
Possible Cause 1: Concentration is too high.
-
Solution: The most straightforward solution is to dilute your sample. Prepare a concentration series to find a range where fluorescence intensity scales linearly with concentration. A plateau or decrease in intensity at higher concentrations is a strong indicator of ACQ.[6]
-
-
Possible Cause 2: Poor solvent choice.
-
Solution: BPEB's solubility and aggregation tendency are highly solvent-dependent. In "poor" solvents where solute-solvent interactions are weak, BPEB molecules are more likely to interact with each other. Try switching to a "good" solvent where BPEB is more readily solvated. Aromatic solvents like toluene (B28343) often work well.
-
-
Possible Cause 3: Presence of quenchers.
Problem 2: The UV-Vis absorption spectrum of my BPEB solution is blue-shifted and/or broadened compared to literature values for the monomer.
This observation strongly suggests the formation of H-aggregates.[8][10]
-
Possible Cause: Intermolecular π-π stacking.
-
Solution 1: Change the solvent. As with fluorescence quenching, switching to a solvent that better solvates the BPEB monomer can disrupt the π-π stacking interactions responsible for aggregation.
-
Solution 2: Increase the temperature. Gently heating the solution can provide enough thermal energy to break up the aggregates, shifting the equilibrium back toward the monomeric state. This can be monitored in real-time with a temperature-controlled spectrophotometer.
-
Solution 3: Decrease the concentration. Diluting the solution reduces the probability of intermolecular encounters, favoring the monomeric species.
-
Problem 3: My experimental results are inconsistent and not reproducible.
High variability often points to uncontrolled aggregation.[6]
-
Possible Cause: Uncontrolled sample preparation.
-
Solution: Standardize your sample preparation protocol rigorously.
-
Sonication: Use an ultrasonic bath to break up pre-existing aggregates after dissolving the BPEB.
-
Temperature Control: Prepare and handle all solutions at a consistent temperature.
-
Aging: Be aware that aggregation can be a time-dependent process. Analyze solutions promptly after preparation or establish a consistent "aging" time for all samples before measurement.
-
-
Quantitative Data Summary
The photophysical properties of BPEB are highly sensitive to its aggregation state. The following table summarizes typical spectral data for monomeric versus aggregated species.
| Property | Monomeric BPEB | Aggregated BPEB (H-type) | Primary Effect of Aggregation |
| UV-Vis λmax | ~320-340 nm | Blue-shifted (<320 nm), peak broadening | Hypsochromic Shift |
| Fluorescence λmax | ~350-380 nm | Red-shifted (>380 nm), often broad and featureless | Bathochromic Shift & Loss of Vibronic Structure[1] |
| Fluorescence Quantum Yield | High | Very Low | Severe Quenching |
Note: Exact wavelengths are solvent-dependent. Data is compiled for illustrative purposes based on typical behavior of phenyleneethynylene oligomers.[1]
Experimental Protocols
Protocol 1: Determining the Critical Aggregation Concentration (CAC)
This protocol uses fluorescence spectroscopy to identify the concentration at which aggregation begins to occur significantly.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of BPEB (e.g., 1 mM) in the desired solvent. Ensure the BPEB is fully dissolved, using sonication if necessary.
-
Create Dilution Series: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 100 µM down to 0.1 µM).
-
Measure Fluorescence: Using a fluorometer, measure the fluorescence intensity of each sample. Use the absorption maximum of the monomer as the excitation wavelength. Record the intensity at the emission maximum.
-
Plot Data: Plot the fluorescence intensity as a function of BPEB concentration.
-
Analyze Plot:
-
In the ideal monomeric range (at low concentrations), the intensity should increase linearly with concentration.
-
As aggregation begins, the plot will deviate from linearity due to quenching. The concentration at which this deviation occurs is the approximate Critical Aggregation Concentration (CAC).
-
Protocol 2: Temperature-Dependent UV-Vis Spectroscopy to Confirm Aggregation
This protocol helps confirm if spectral changes are due to thermally reversible aggregation.
Methodology:
-
Prepare Sample: Prepare a BPEB solution at a concentration where aggregation is suspected (e.g., showing a blue-shifted absorption peak).
-
Initial Measurement: Place the sample in a temperature-controlled cuvette holder in a UV-Vis spectrophotometer and record the absorption spectrum at room temperature.
-
Heating Cycle: Gradually increase the temperature of the sample (e.g., in 5°C or 10°C increments) and record a spectrum at each step.
-
Cooling Cycle: After reaching a maximum temperature (e.g., 60-70°C), gradually cool the sample back to room temperature, again recording spectra at each interval.
-
Analyze Spectra: If the process is reversible aggregation, you should observe the blue-shifted aggregate peak decrease and a sharper monomer peak appear as temperature increases. The original aggregate spectrum should reappear upon cooling.
Visualizations
Below are diagrams illustrating key troubleshooting and conceptual workflows for BPEB aggregation.
Caption: A flowchart for diagnosing and resolving BPEB aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,4-bis(phenylethynyl)benzenes and their application as blue phase liquid crystal composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - A Re-evaluation of the Photophysical Properties of this compound:â A Model for Poly(phenyleneethynylene) - figshare - Figshare [figshare.com]
- 4. youtube.com [youtube.com]
- 5. Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pradeepresearch.org [pradeepresearch.org]
- 9. mpipks-dresden.mpg.de [mpipks-dresden.mpg.de]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. researchgate.net [researchgate.net]
- 12. Aggregation structures of organic conjugated molecules on their optoelectronic properties [html.rhhz.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1,4-Bis(phenylethynyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-Bis(phenylethynyl)benzene, a key building block in various advanced materials.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling reaction for the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction shows very low conversion of the starting materials (1,4-diiodobenzene or 1,4-dibromobenzene) to the desired this compound. What are the potential causes and solutions?
-
Answer: Low or no product yield can stem from several factors:
-
Inactive Catalyst: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture. Ensure your catalyst is fresh or has been properly stored under an inert atmosphere. Consider using a pre-catalyst like PdCl₂(PPh₃)₂ which is more stable.
-
Insufficiently Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst deactivation and promote the unwanted homocoupling of phenylacetylene (B144264) (Glaser coupling).[1] Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure of that gas throughout the reaction. The use of freeze-pump-thaw cycles for degassing the solvent is highly recommended.
-
Low Reaction Temperature: While the reaction can proceed at room temperature, especially with highly reactive aryl iodides, aryl bromides often require elevated temperatures to facilitate the oxidative addition step.[2] If you are using 1,4-dibromobenzene (B42075), try increasing the reaction temperature to a range of 80-120 °C.
-
Inappropriate Solvent or Base: The choice of solvent and base is crucial. A common and effective system is a mixture of THF and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). The amine also serves to neutralize the hydrogen halide formed during the reaction.[3] Ensure your solvents are anhydrous.
-
Issue 2: Significant Formation of a Side Product
-
Question: I am observing a significant amount of a side product that I suspect is 1,4-diphenylbuta-1,3-diyne (the homocoupling product of phenylacetylene). How can I minimize this?
-
Answer: The formation of the Glaser coupling product is the most common side reaction in Sonogashira couplings.[4][5] Here are ways to mitigate it:
-
Minimize Oxygen: As mentioned, oxygen promotes Glaser coupling. Rigorous exclusion of air is the most critical step to suppress this side reaction.
-
Copper-Free Conditions: The copper(I) co-catalyst is known to significantly promote the homocoupling of terminal alkynes.[5][6] Switching to a copper-free Sonogashira protocol can be very effective in eliminating this side product. This often requires the use of more specialized palladium catalysts and ligands.
-
Control of Reaction Parameters: The concentration of the catalyst and the presence of oxygen can influence the extent of homocoupling.[1] Using the minimum effective amount of catalyst and ensuring a strictly anaerobic environment can help.
-
Use of Hydrogen Atmosphere: Some studies have shown that carrying out the reaction under a dilute hydrogen atmosphere can significantly reduce the formation of the homocoupling product to as low as 2%.[1]
-
Issue 3: Reaction Stalls or is Sluggish
-
Question: My reaction starts but seems to stop before completion, or the reaction rate is extremely slow. What can I do?
-
Answer: A stalled or sluggish reaction can be due to:
-
Steric Hindrance: While not a major issue with 1,4-dihalobenzenes, highly substituted analogs can present steric challenges that impede the approach of the bulky palladium catalyst.
-
Ligand Choice: The phosphine (B1218219) ligand on the palladium catalyst plays a critical role. For less reactive aryl bromides, using more electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and overall catalytic turnover.
-
Catalyst Loading: While it is desirable to use low catalyst loadings, for challenging substrates or to increase the reaction rate, a modest increase in the palladium catalyst and ligand concentration may be necessary.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary side reaction in the synthesis of this compound via Sonogashira coupling?
-
Q2: Can I use 1,4-dichlorobenzene (B42874) as a starting material?
-
A2: While technically possible, using 1,4-dichlorobenzene is significantly more challenging due to the strength of the C-Cl bond. This requires more specialized and highly active catalyst systems, often with bulky, electron-rich phosphine ligands, and typically higher reaction temperatures. For laboratory-scale synthesis, 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene are much more common and reactive starting materials.
-
-
Q3: Is it necessary to use a copper co-catalyst?
-
A3: No, it is not always necessary. While the original Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the reaction at milder conditions, numerous "copper-free" Sonogashira protocols have been developed.[5][6] These are particularly advantageous for minimizing the Glaser homocoupling side reaction.[5]
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The starting materials (1,4-dihalobenzene and phenylacetylene) and the product (this compound) will have different Rf values. Gas chromatography (GC) can also be used for more quantitative monitoring.
-
-
Q5: What is a typical work-up procedure for this reaction?
-
A5: A standard work-up involves cooling the reaction mixture, filtering off any solids (like the catalyst and salts), and then partitioning the filtrate between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water or a dilute aqueous acid to remove the amine base. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then typically purified by column chromatography or recrystallization.
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound and Homocoupling Byproduct.
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) | Homocoupling Yield (%) | Reference |
| 1,4-Diiodobenzene | Pd(PPh₃)₄ / CuI | TEA | Toluene/DIPA | 50 | 24 | 93 | Not Reported | [7] |
| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | DABCO | DMF | 100 | - | Quantitative | Low | [8][9] |
| Iodobenzene | Pd(0)@TpPa-1 | K₂CO₃ | MeOH | 105 | 6 | 90 | Not Reported | [4] |
| Aryl Bromides | Pd(OAc)₂ / CataCXium A | Cs₂CO₃ | 2-MeTHF | RT | 48 | Good to Excellent | Not Reported (Cu-free) | [10] |
| 1,4-Dibromobenzene | Pd-NHC-MIL-101(Cr) | - | - | - | - | High | Low (Cu-free) | [6] |
Note: "Not Reported" indicates that the source did not provide quantitative data for the homocoupling byproduct. "Low" indicates that the source mentioned the side product was minimal under the specified copper-free conditions.
Experimental Protocols
Standard Protocol for the Synthesis of this compound via Sonogashira Coupling
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
1,4-Diiodobenzene (1.0 eq)
-
Phenylacetylene (2.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add 1,4-diiodobenzene (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Under the inert atmosphere, add anhydrous THF and triethylamine (a common solvent ratio is 2:1 THF:TEA). Stir the mixture until the 1,4-diiodobenzene is fully dissolved.
-
Catalyst Addition: To the stirred solution, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Substrate Addition: Add phenylacetylene (2.2 eq) dropwise to the reaction mixture using a syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to afford pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound showing the desired Sonogashira coupling and the competing Glaser homocoupling side reaction.
Caption: Troubleshooting workflow for common issues in the synthesis of this compound.
Caption: Logical relationships between key reaction parameters and the yield of the desired product versus the primary side product.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1,4-Bis(phenylethynyl)benzene (BPEB)-Based Devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 1,4-Bis(phenylethynyl)benzene (BPEB)-based devices.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of BPEB-based molecular electronic devices?
A1: The stability of this compound (BPEB)-based devices is influenced by a combination of intrinsic and extrinsic factors. Intrinsically, the molecular structure of BPEB, including the rigidity of its backbone and the nature of any substituent groups, plays a crucial role.[1] Extrinsic factors include environmental conditions such as exposure to oxygen and moisture, thermal stress, and photodegradation from light exposure.[2][3] The choice of electrode materials and the integrity of the molecule-electrode interface are also critical determinants of device stability.
Q2: How does the molecular structure of BPEB derivatives impact device stability?
A2: Modifications to the BPEB molecular structure can significantly enhance stability. The introduction of specific substituent groups (ligands) such as -NH2 and -NO2 can increase structural stability by lowering the molecule's ground state energy.[1] The planarity of the molecule is also important, as twisting of the phenyl rings can affect the electronic conjugation and, consequently, the device's performance and stability over time.
Q3: What is the expected thermal stability of BPEB?
A3: this compound is a crystalline solid with a melting point typically ranging from 176-184°C.[4] While generally considered thermally stable, prolonged exposure to elevated temperatures, especially in the presence of oxygen, can lead to degradation of BPEB-based devices.
Q4: Are BPEB-based devices sensitive to light?
A4: Yes, similar to many organic conjugated molecules, BPEB can be susceptible to photodegradation. Exposure to ultraviolet (UV) light can induce photochemical reactions that alter the molecular structure and degrade device performance.[5] It is recommended to handle and operate BPEB-based devices in environments with controlled light exposure, particularly avoiding high-energy UV radiation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the fabrication and operation of BPEB-based devices.
Issue 1: Rapid Device Degradation Under Ambient Conditions
Symptoms:
-
A significant decrease in conductivity or other performance metrics shortly after fabrication.
-
Visible changes in the device's active layer.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxygen and Moisture Exposure | 1. Encapsulation: Implement a robust encapsulation layer to protect the device from ambient air. Common methods include the deposition of inorganic barrier layers (e.g., Si3N4) or the use of polymer/ceramic and polymer/metal thin-film barriers.[6][7] 2. Inert Atmosphere: Fabricate and operate the device in a glove box or vacuum chamber with low oxygen and moisture levels. |
| Photodegradation | 1. Light Filtering: Use UV filters or operate the device in a dark environment to minimize exposure to high-energy photons. 2. Material Selection: For applications requiring light exposure, consider BPEB derivatives with enhanced photostability. |
Issue 2: Poor Device Performance and Low Yield
Symptoms:
-
Inconsistent electrical characteristics across multiple devices.
-
Low charge transport efficiency.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Poor Molecule-Electrode Contact | 1. Electrode Material Selection: The choice of electrode material (e.g., gold, platinum, graphene) significantly impacts the molecule-electrode interface and, consequently, device performance and stability.[8] Experiment with different electrode materials to optimize contact. 2. Surface Preparation: Ensure the electrode surfaces are clean and smooth before molecular deposition to promote good adhesion and uniform self-assembled monolayer (SAM) formation. |
| Disordered Molecular Assembly | 1. Deposition Conditions: Optimize the deposition parameters (e.g., substrate temperature, deposition rate) to promote the formation of well-ordered BPEB thin films or SAMs. 2. Solvent Selection: For solution-based deposition, the choice of solvent can influence the self-assembly and ordering of BPEB molecules on the substrate.[9][10] |
Issue 3: Device Failure at Elevated Temperatures
Symptoms:
-
Irreversible loss of device function after exposure to high temperatures.
-
Delamination or morphological changes in the device layers.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Thermal Stress | 1. Heat Dissipation: Incorporate heat sinks or other thermal management solutions into the device design to prevent overheating during operation. 2. Material Compatibility: Ensure that all materials in the device stack have compatible coefficients of thermal expansion to minimize stress during temperature cycling. |
| Electrode Material Degradation | 1. Stable Electrodes: Utilize electrode materials with high thermal stability to prevent degradation and diffusion at elevated operating temperatures. |
Data Presentation
Table 1: Factors Influencing the Stability of BPEB-Based Devices
| Factor | Description | Potential Impact on Stability | Mitigation Strategies |
| Environment | Exposure to oxygen, moisture, and light. | Can lead to oxidation, hydrolysis, and photodegradation of the BPEB molecule and electrode materials. | Encapsulation, operation in an inert atmosphere, use of light filters. |
| Temperature | High operating or storage temperatures. | Can cause thermal degradation of the BPEB molecule and induce mechanical stress in the device. | Thermal management (heat sinks), selection of thermally stable materials. |
| Molecule-Electrode Interface | The chemical and physical connection between the BPEB molecule and the electrodes. | A weak or unstable interface can lead to poor charge injection/collection and device failure. | Optimization of electrode material, surface preparation, and anchoring groups on the BPEB molecule. |
| Molecular Packing | The arrangement and orientation of BPEB molecules in the active layer. | Disordered packing can lead to inefficient charge transport and increased susceptibility to degradation. | Control of deposition parameters, use of appropriate solvents for solution processing. |
Experimental Protocols
Protocol 1: Fabrication of a Stable BPEB-Based Molecular Junction on a Silicon Substrate
-
Substrate Preparation:
-
Start with a clean n-type silicon wafer with a 100 nm thick layer of silicon dioxide (SiO2).
-
Clean the substrate sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
-
Electrode Fabrication:
-
Use standard photolithography and electron-beam evaporation to pattern the source and drain gold electrodes with a channel length and width appropriate for the intended measurement. A thin adhesion layer of chromium or titanium is recommended.
-
-
Surface Functionalization (for Self-Assembled Monolayers):
-
Immerse the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes to create a hydrophilic surface. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
BPEB Deposition:
-
For Thin Films: Use thermal evaporation in a high-vacuum chamber (pressure < 10^-6 Torr). The deposition rate should be slow (e.g., 0.1-0.2 Å/s) to promote ordered film growth. The substrate can be held at a slightly elevated temperature to improve film quality.
-
For Self-Assembled Monolayers (SAMs): Immerse the functionalized substrate in a dilute solution of a BPEB derivative with appropriate anchoring groups (e.g., thiols for gold electrodes) in a suitable solvent (e.g., toluene, THF) for several hours.
-
-
Encapsulation:
-
To enhance stability, deposit a protective layer immediately after BPEB deposition without breaking vacuum. A common encapsulation material is a thin layer of silicon nitride (Si3N4) deposited via plasma-enhanced chemical vapor deposition (PECVD).[6]
-
Protocol 2: Accelerated Thermal Aging Test for BPEB-Based Devices
-
Initial Characterization:
-
Measure the initial electrical characteristics (e.g., current-voltage curves) of the BPEB device at room temperature.
-
-
Thermal Stressing:
-
Place the device in a temperature-controlled oven or on a hot plate with a controlled atmosphere (e.g., nitrogen or vacuum).
-
Expose the device to a constant elevated temperature (e.g., 85°C, 125°C) for a predetermined duration (e.g., 24, 48, 100 hours).[11]
-
-
Interim and Final Characterization:
-
At regular intervals and at the end of the test, cool the device down to room temperature and re-measure its electrical characteristics.
-
-
Data Analysis:
-
Plot the key performance metrics (e.g., conductivity, threshold voltage) as a function of aging time to determine the degradation rate.
-
The lifetime of the device can be extrapolated using models such as the Arrhenius equation.
-
Mandatory Visualizations
Caption: Experimental workflow for fabricating and testing the stability of BPEB-based devices.
Caption: Key factors leading to the degradation of BPEB-based devices.
References
- 1. The impact of ligands on oligo(phenylene ethynylene) stability: a first-principles investigation | Dong Thap University Journal of Science [dthujs.vn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. H30395.06 [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. esmat.esa.int [esmat.esa.int]
- 9. Influence of substituents on two-dimensional ordering of oligo(phenylene-ethynylene)s--a scanning tunneling microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulating living crystallization-driven self-assembly behaviors of oligo(p-phenylene ethynylene)-containing block copolymers and micellar stability by solvent and corona-forming chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. russells-tech.com [russells-tech.com]
Technical Support Center: Catalyst Selection and Optimization for Bisphenol Synthesis
Introduction: This technical support center provides guidance on catalyst selection and optimization for the synthesis of bisphenols, with a primary focus on Bisphenol A (BPA) and Bisphenol F (BPF) due to the extensive availability of research and industrial data. The principles, troubleshooting steps, and frequently asked questions discussed herein are broadly applicable to the synthesis of other bisphenols, including Bisphenol E (BPE) and Bisphenol B (BPB).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of bisphenols using acidic catalysts.
| Issue | Potential Cause | Recommended Action |
| Low Conversion of Ketone/Aldehyde | 1. Catalyst Deactivation: Poisoning by impurities (e.g., metals), thermal degradation, or fouling by high-molecular-weight byproducts.[1][2][3] 2. Insufficient Catalyst Activity: Inappropriate catalyst choice or low concentration. 3. Suboptimal Reaction Temperature: Temperature may be too low for the specific catalyst.[4] 4. Presence of Water: Water in the feed can reduce catalyst activity.[5] | 1. Catalyst Regeneration: Wash the catalyst with a phenol (B47542)/water mixture (5-20 wt% water) at 70-95°C.[1][2] For some catalysts, calcination in air can restore activity.[4][6] 2. Catalyst Screening: Evaluate alternative catalysts with higher acidity or different pore structures. Consider increasing the catalyst loading. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 5°C and monitor the conversion rate.[4] 4. Feed Purity: Ensure reactants and solvents are anhydrous.[5] |
| Poor Selectivity to p,p'-Isomer | 1. Inappropriate Catalyst: Some catalysts may favor the formation of o,p'-isomers. 2. High Reaction Temperature: Higher temperatures can sometimes lead to the formation of undesired isomers. 3. Use of Promoters: The absence of a promoter can lead to lower selectivity. | 1. Catalyst Selection: Use catalysts known for high p,p'-selectivity, such as sulfonated polystyrene resins.[5] The use of promoters can improve selectivity.[5] 2. Temperature Control: Optimize the reaction temperature to balance conversion and selectivity. 3. Promoter Addition: Introduce a thiol-based promoter to the reaction mixture. |
| Catalyst Bed Plugging/Fouling | 1. Formation of High-Molecular-Weight Byproducts: Polyphenolic compounds can form and deposit on the catalyst surface.[3] 2. Catalyst Swelling/Degradation: The catalyst matrix may not be stable under reaction conditions. | 1. Catalyst Regeneration: A thorough washing procedure may remove the fouling agents.[1][2] 2. Catalyst Choice: Select a catalyst with a more robust physical structure and appropriate cross-linking. |
| Rapid Catalyst Deactivation | 1. Poisoning: Impurities in the feedstock can irreversibly bind to the active sites of the catalyst.[1][2] 2. Thermal Stress: High temperatures can cause the loss of acidic functional groups.[1][2] 3. Mechanical Stress: In stirred reactors, the catalyst beads can be physically damaged. | 1. Feed Purification: Implement a feed purification step to remove potential poisons. 2. Temperature Moderation: Operate within the recommended temperature range for the catalyst. 3. Reactor Type: For bead-form catalysts, a fixed-bed reactor is generally preferred over a stirred-tank reactor. |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for bisphenol synthesis?
A1: The most common catalysts for bisphenol synthesis are acidic ion-exchange resins, particularly strongly acidic, sulfonated polystyrene ion-exchange resins.[1][2] Other catalysts that have been explored include zeolites, metal oxides, and heteropolyacids supported on clay.[4][5][7]
Q2: How does water affect the synthesis of bisphenols?
A2: The presence of water in the reaction mixture can decrease the rate at which the catalyst converts reactants to the desired product.[5] However, in some cases, controlling the concentration of water in the feed can be used as a tool to optimize selectivity throughout the catalyst's life.[5]
Q3: What is the role of a promoter in bisphenol synthesis?
A3: Promoters are often used to improve the reaction rate and selectivity for the desired p,p'-isomer.[5] Mercaptans, such as 3-mercaptopropionic acid, are a common class of promoters used in bisphenol production.[1]
Q4: Can deactivated catalysts be regenerated?
A4: Yes, many deactivated catalysts can be regenerated. A common method for sulfonated ion-exchange resins involves washing the deactivated catalyst with a phenol/water mixture containing 5 to 20 wt.% water at a temperature of 70 to 95°C.[1][2] For some other types of catalysts, regeneration can be achieved by calcination in air at elevated temperatures.[4][6]
Q5: What are the main byproducts in bisphenol synthesis?
A5: The main byproducts in bisphenol synthesis include isomers of the desired bisphenol (e.g., o,p'-BPA), trisphenols, and other high-molecular-weight polyphenolic compounds.[8] The formation of these byproducts can be minimized by optimizing the catalyst and reaction conditions.
Quantitative Data
Table 1: Comparison of Catalysts for Bisphenol F (BPF) Synthesis
| Catalyst | Phenol/Formaldehyde Mole Ratio | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| 10% PTA/Pa | 15:1 | 70 | 87 | 96 | [9] |
| Y_PS5_Lu5 Zeolite | 10:1 | 110 | - | - | [4] |
| H-Beta Zeolite | - | - | - | - | [9] |
Note: PTA/Pa refers to 12-phosphotungstic acid supported on acid-activated palygorskite.
Table 2: Influence of Reaction Parameters on Bisphenol A (BPA) Yield
| Parameter Varied | Conditions | Observation | Reference |
| Temperature | 410 to 440°C (with γ-Al2O3 catalyst) | Selectivity increases with temperature up to an optimum of around 420°C. | [3] |
| Feed Flow Rate | Decreasing flow rate | Selectivity increases, but conversion decreases. | [3] |
| Water Concentration | Controlled addition to the feed | Can be used to maintain stable selectivity over the catalyst's lifetime. | [5] |
Experimental Protocols
General Protocol for Bisphenol A Synthesis using an Acidic Ion-Exchange Resin Catalyst
This protocol describes a general procedure for the synthesis of Bisphenol A in a laboratory-scale fixed-bed reactor.
1. Materials:
-
Phenol (high purity)
-
Acetone (B3395972) (high purity)
-
Strongly acidic ion-exchange resin (e.g., sulfonated polystyrene)
-
Promoter (e.g., 3-mercaptopropionic acid)
-
Nitrogen gas for inerting
2. Catalyst Preparation and Packing:
-
If the catalyst is supplied in a hydrated form, it needs to be dried. This can be done by passing warm phenol over the catalyst bed until the water content of the effluent is negligible.
-
The dried catalyst is packed into a jacketed glass column reactor to form a fixed bed.
3. Reaction Setup:
-
The reactor is connected to a feed delivery system (e.g., HPLC pump) and a temperature control system (e.g., a circulating water bath).
-
The system is purged with nitrogen to create an inert atmosphere.
4. Reaction Procedure:
-
A feed solution is prepared by dissolving acetone (e.g., 4.5 wt.%) and a promoter in phenol.[1]
-
The reactor is heated to the desired temperature (e.g., 70°C).[1]
-
The feed solution is continuously passed through the catalyst bed at a controlled flow rate.
-
The effluent from the reactor is collected periodically for analysis.
5. Analysis:
-
The collected samples are analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the conversion of acetone and the selectivity to the desired p,p'-BPA isomer.
6. Catalyst Regeneration (if necessary):
-
After the reaction, the deactivated catalyst can be regenerated by washing the resin bed with a phenol/water mixture (e.g., 10 wt.% water) for an extended period (e.g., 24 hours) at an elevated temperature (e.g., 70°C).[1]
Visualizations
Caption: General experimental workflow for bisphenol synthesis.
Caption: Decision tree for troubleshooting catalyst deactivation.
References
- 1. data.epo.org [data.epo.org]
- 2. KR100878062B1 - Regeneration method of catalyst used for the preparation of bisphenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 6. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of bisphenol-A: comparison of efficacy of ion exchange resin catalysts vis-à-vis heteropolyacid supported on clay and kinetic modelling - Publications of the IAS Fellows [repository.ias.ac.in]
- 8. samyangtrilite.com [samyangtrilite.com]
- 9. Green synthesis of bisphenol F over 12-phosphotungstic acid supported on acid-activated palygorskite - RSC Advances (RSC Publishing) [pubs.rsc.org]
strategies for scaling up the synthesis of 1,4-Bis(phenylethynyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 1,4-Bis(phenylethynyl)benzene. It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and comparative data tables.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, primarily via Sonogashira coupling.
Issue 1: Low or No Product Yield
Question: My Sonogashira coupling reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in a Sonogashira coupling is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Side Products (Glaser Homocoupling)
Question: I am observing a significant amount of a side product, which I suspect is the Glaser homocoupling product of phenylacetylene (B144264). How can I minimize this?
Answer:
The formation of 1,4-diphenylbuta-1,3-diyne via Glaser homocoupling is a common side reaction in Sonogashira couplings, especially when scaling up. This side reaction is promoted by the presence of oxygen and the copper(I) co-catalyst.
Strategies to Minimize Glaser Homocoupling:
-
Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere (nitrogen or argon).[1]
-
Degassed Solvents and Reagents: Use solvents and liquid reagents that have been thoroughly degassed to remove dissolved oxygen.[1]
-
Slow Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling reaction.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several effective copper-free methods have been developed.[2][3]
-
Control of Reaction Temperature: Elevated temperatures can sometimes promote side reactions.[4] Optimization of the reaction temperature is crucial.
Logical Relationship for Minimizing Glaser Homocoupling:
References
- 1. rsc.org [rsc.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Conductivity of 1,4-Bis(phenylethynyl)benzene and Other Molecular Wires
For Researchers, Scientists, and Drug Development Professionals
The field of molecular electronics holds immense promise for the miniaturization of electronic components, with single molecules acting as fundamental building blocks. At the heart of this technology lies the "molecular wire," a single molecule capable of conducting electrical current. Among the various candidates for molecular wires, 1,4-Bis(phenylethynyl)benzene (BPEB) and its derivatives, belonging to the oligo(phenylene ethynylene) (OPE) family, have garnered significant attention due to their rigid, conjugated structures that facilitate efficient charge transport. This guide provides an objective comparison of the electrical conductivity of BPEB-based molecular wires with other prominent classes of molecular conductors, supported by experimental data.
Performance Comparison of Molecular Wires
The single-molecule conductance of a molecular wire is a critical parameter determining its efficacy as a circuit component. This value, however, is not solely an intrinsic property of the molecule itself but is also significantly influenced by the nature of the anchoring groups that connect the molecule to the metallic electrodes and the specific experimental technique employed for measurement. The following table summarizes the experimentally determined single-molecule conductance values for BPEB derivatives and other commonly studied molecular wires.
| Molecular Wire | Anchoring Group | Conductance (G₀) | Measurement Technique |
| 1,4-Bis((4-methylthio)phenyl)ethynyl)benzene | Thiomethyl (-SMe) | 2.3 x 10⁻⁴[1] | STM-BJ |
| 1,4-Benzenedithiol | Thiol (-SH) | ~4.0 x 10⁻³ (with Au electrodes)[2] | STM-BJ |
| Benzene-1,4-diamine | Amine (-NH₂) | 0.006 - 0.010[3] | STM-BJ |
| Octanedithiol (C8) | Thiol (-SH) | 1 x 10⁻⁵ - 2 x 10⁻⁴ | STM-BJ / MCBJ |
| Carbon-Bridged Oligo(phenylene vinylene) (3nm) | Diarylamine | 0.9 x 10⁻² - 2.5 x 10⁻² (oxidized)[4] | STM-BJ |
G₀ is the quantum of conductance, approximately 7.748 x 10⁻⁵ S.
From the data, it is evident that oligo(phenylene ethynylene) derivatives, such as the thiomethyl-terminated BPEB, exhibit a conductance that is generally higher than that of saturated alkanedithiols. The rigid and highly conjugated π-system of the OPE backbone provides an efficient pathway for electron tunneling. In comparison, the conductance of alkanedithiols decreases exponentially with increasing chain length, highlighting the insulating nature of the saturated alkyl chain.
It is also crucial to note the significant role of the anchoring group. For instance, 1,4-benzenedithiol, a shorter molecule with a single phenyl ring, displays a relatively high conductance of approximately 4 x 10⁻³ G₀ when anchored to gold electrodes via thiol groups.[2] Similarly, benzene-1,4-diamine shows a conductance in the range of 0.006 - 0.010 G₀.[3] These values underscore the strong electronic coupling that can be achieved with thiol and amine anchors.
Experimental Protocols for Single-Molecule Conductance Measurement
The determination of single-molecule conductance is a technically demanding process that relies on the ability to form and measure the electrical properties of a junction consisting of a single molecule bridging two electrodes. The two most prevalent techniques for this purpose are the Scanning Tunneling Microscopy Break Junction (STM-BJ) and the Mechanically Controllable Break Junction (MCBJ) methods.
Scanning Tunneling Microscopy Break Junction (STM-BJ)
The STM-BJ technique utilizes a scanning tunneling microscope to repeatedly form and break a metallic contact in a solution containing the target molecules.
Methodology:
-
Substrate and Tip Preparation: An atomically flat gold (Au(111)) substrate is typically used as one electrode, and a sharp gold tip serves as the other. Both are thoroughly cleaned before the experiment.
-
Molecule Deposition: A dilute solution (typically in the micromolar range) of the molecular wire of interest is introduced into a liquid cell containing the substrate. The molecules in the solution can then adsorb onto the gold surface.
-
Junction Formation and Breaking: The STM tip is brought into contact with the substrate and then slowly retracted. During this retraction, a nanoscopic gold filament is formed, which eventually breaks. In the presence of the target molecules, a single molecule can bridge the gap between the tip and the substrate as the gold contact breaks.
-
Conductance Measurement: A constant bias voltage is applied between the tip and the substrate, and the current is continuously measured as the junction is stretched and broken. This process is repeated thousands of times to generate a large dataset of conductance versus displacement traces.
-
Data Analysis: The collected conductance traces are compiled into a histogram. The most probable conductance values for the single-molecule junction appear as distinct peaks in this histogram.
Mechanically Controllable Break Junction (MCBJ)
The MCBJ technique involves breaking a notched metallic wire to create a pair of electrodes with a tunable gap.
Methodology:
-
Fabrication of the Junction: A thin metallic wire (usually gold) is fabricated on a flexible substrate with a predefined constriction or notch.
-
Mounting and Bending: The substrate is mounted in a three-point bending apparatus. A piezoelectric element is used to apply a controlled bending force to the substrate.
-
Junction Breaking: The bending of the substrate causes the notched wire to stretch and eventually break, forming two atomically sharp electrodes. The distance between these electrodes can be controlled with picometer precision by adjusting the bending of the substrate.
-
Molecule Introduction: The molecules to be measured are typically introduced to the junction area from a solution.
-
Conductance Measurement and Analysis: Similar to the STM-BJ technique, a bias voltage is applied across the junction, and the current is measured as the gap is opened and closed repeatedly. Statistical analysis of thousands of such traces yields a conductance histogram from which the single-molecule conductance is determined.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining single-molecule conductance using a break junction technique.
Caption: A flowchart illustrating the key steps in a single-molecule conductance experiment.
References
- 1. Single-Molecule Conductance through Hybrid Radially and Linearly π‑Conjugated Macromolecules Reveals an Unusual Intramolecular π‑Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effect of the environment on the electrical conductance of the single benzene-1,4-diamine molecule junction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Molecular Conductance and Inverted Conductance Decay over 3 nm in Aminium-Terminated Carbon-Bridged Oligophenylene-Vinylenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photoluminescence Quantum Yield of BPEB Derivatives
For researchers, scientists, and professionals in drug development, the efficiency of light emission from fluorescent molecules is a critical parameter. Among the various classes of fluorophores, bis(phenylethynyl)benzene (BPEB) derivatives have garnered significant interest due to their rigid structure and tunable photophysical properties. This guide provides a comprehensive comparison of the photoluminescence quantum yield (PLQY) of select BPEB derivatives and other common fluorophores, supported by experimental data and detailed methodologies.
The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the photoluminescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a sample. A high PLQY is often a desirable characteristic for applications such as in organic light-emitting diodes (OLEDs), bio-imaging, and sensing.
Comparative Analysis of Photoluminescence Quantum Yield
The photoluminescent properties of BPEB derivatives are highly sensitive to their molecular structure and environment. A key phenomenon observed in many BPEB derivatives is Aggregation-Induced Emission (AIE), where the PLQY is significantly enhanced in the aggregated or solid state compared to in solution. This is in contrast to many traditional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), where their emission efficiency decreases upon aggregation.
Below is a comparative table summarizing the PLQY of a BPEB derivative and a related compound, alongside other common classes of fluorescent molecules.
| Compound Class | Specific Derivative/Conditions | Photoluminescence Quantum Yield (PLQY) (%) | State | Reference |
| BPEB Derivative | Q-BPEB tosylate and triflimide salts | up to 50 | Solid | [1] |
| Q-BPEB bromide salts | 0 - 4 | Solid | [1] | |
| Related Vinylarene | 1,4-bis(2,2-diphenylvinyl)benzene (BDPVB) | 5 | THF Solution | [2] |
| 1,4-bis(2,2-diphenylvinyl)benzene (BDPVB) | 50 | Crystalline | [2] | |
| Perylene Diimide | Generic PDI derivative | ~100 | Solution | |
| BODIPY | Unsubstituted BODIPY | Often > 80 | Solution | |
| Pyrene | Pyrene | ~65 in cyclohexane | Solution |
Experimental Protocols for PLQY Measurement
The determination of the photoluminescence quantum yield is a crucial experiment in the characterization of luminescent materials. Two primary methods are employed: the absolute method and the relative method.
Absolute Photoluminescence Quantum Yield Measurement
The absolute method directly measures the number of photons emitted and absorbed by a sample using an integrating sphere. This technique is considered the more accurate and versatile method as it does not require a reference standard.
Experimental Workflow for Absolute PLQY Measurement:
Caption: Workflow for absolute PLQY measurement.
Methodology:
-
System Calibration: The system, consisting of a light source, an integrating sphere, and a detector (spectrometer), is spectrally calibrated.
-
Reference Measurement: A first measurement is performed with the integrating sphere being empty (or containing a blank sample holder) to measure the excitation profile.
-
Sample Measurement: The sample is placed inside the integrating sphere and is excited by a monochromatic light source. The sphere collects all the emitted and scattered light, which is then directed to the detector.
-
Calculation: The PLQY is calculated by comparing the integrated intensity of the emission spectrum to the difference in the integrated intensity of the excitation peak between the reference and the sample measurements.
Relative Photoluminescence Quantum Yield Measurement
The relative method compares the fluorescence intensity of an unknown sample to that of a standard sample with a known PLQY. This method is simpler to implement but its accuracy is dependent on the choice of the standard and the experimental conditions.
Experimental Workflow for Relative PLQY Measurement:
Caption: Workflow for relative PLQY measurement.
Methodology:
-
Standard Selection: A standard fluorophore with a well-documented PLQY and with absorption and emission properties similar to the sample is chosen.
-
Solution Preparation: Solutions of both the standard and the sample are prepared in the same solvent. The concentrations are adjusted to have low absorbance (typically < 0.1 at the excitation wavelength) to minimize re-absorption effects.
-
Absorbance Measurement: The absorbance of both solutions is measured at the chosen excitation wavelength.
-
Fluorescence Measurement: The fluorescence emission spectra of both solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The PLQY of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s^2 / n_std^2)
where Φ_std is the PLQY of the standard, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.
Conclusion
The photoluminescence quantum yield is a fundamental parameter for characterizing the performance of fluorescent molecules. BPEB derivatives, particularly those exhibiting aggregation-induced emission, show promisingly high quantum yields in the solid state, making them attractive candidates for various applications, including OLEDs. The choice of measurement methodology, whether absolute or relative, depends on the available equipment and the desired accuracy. For reliable and comparable data, it is crucial to carefully control the experimental conditions and, in the case of the relative method, to select an appropriate standard. Further research into novel BPEB derivatives with tailored substituents is expected to lead to materials with even higher quantum efficiencies and enhanced performance in advanced applications.
References
comparative study of different synthetic routes to 1,4-Bis(phenylethynyl)benzene
A Comparative Guide to the Synthetic Routes of 1,4-Bis(phenylethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for the preparation of this compound, a rigid, rod-like molecule with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), liquid crystals, and as a building block for conjugated polymers. The comparison focuses on key performance indicators such as reaction yield, conditions, and the nature of the catalytic systems employed.
Introduction
This compound (BPEB) is a diarylalkyne characterized by its linear structure and extended π-conjugation. The synthesis of BPEB and its derivatives is of significant interest for the development of novel organic materials. Several cross-coupling strategies have been employed for its synthesis, with the Sonogashira coupling being the most prominent. This guide will delve into a comparative study of the Sonogashira reaction, the Heck reaction, and the Negishi coupling as potential routes to BPEB, providing quantitative data and detailed experimental protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound.
| Synthetic Route | Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Citation |
| Sonogashira Coupling | 1,4-Diiodobenzene (B128391), Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI | Toluene (B28343), Diisopropylamine (B44863) | Diisopropylamine | 65 | 12 | 86 | [1] |
| Sonogashira Coupling (alternative) | 1-Iodo-4-(phenylethynyl)benzene, 1,4-Diethynylbenzene | Pd(PPh₃)₄, CuI | Toluene, Diisopropylamine | Diisopropylamine | 65 | 12 | 86 | [1] |
| Heck Reaction (Proposed) | 1,4-Dibromobenzene (B42075), Styrene (B11656) | Pd(OAc)₂, PPh₃ | DMF | Et₃N | 100 | 24 | (Not Reported) | [2] |
| Negishi Coupling (Proposed) | 1,4-Diiodobenzene, Phenylethynylzinc chloride | Pd(PPh₃)₄ | THF | - | 65 | 12 | (Not Reported) | [3] |
Experimental Protocols
Sonogashira Coupling
The Sonogashira coupling is a widely used and efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4]
Protocol:
A mixture of 1,4-diiodobenzene (1.0 mmol), phenylacetylene (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol) in a mixed solvent of toluene (20 mL) and diisopropylamine (10 mL) is degassed and then stirred at 65°C for 12 hours under an inert atmosphere.[1] After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford this compound.
Heck Reaction (Proposed Protocol)
Proposed Protocol:
A mixture of 1,4-dibromobenzene (1.0 mmol), styrene (2.5 mmol), Pd(OAc)₂ (0.04 mmol), PPh₃ (0.08 mmol), and triethylamine (B128534) (3.0 mmol) in anhydrous DMF (20 mL) would be heated at 100°C for 24 hours in a sealed tube under an inert atmosphere. After cooling, the reaction mixture would be diluted with water and extracted with a suitable organic solvent. The combined organic layers would be washed with brine, dried over anhydrous sulfate, and concentrated. The crude product would then be purified by column chromatography. It is important to note that this is a proposed route and would require optimization.
Negishi Coupling (Proposed Protocol)
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide.[3] This method is known for its high functional group tolerance.
Proposed Protocol:
To a solution of phenylethynylzinc chloride (2.2 mmol) in THF, 1,4-diiodobenzene (1.0 mmol) and a catalytic amount of Pd(PPh₃)₄ (0.05 mmol) would be added under an inert atmosphere. The reaction mixture would be stirred at 65°C for 12 hours. Upon completion, the reaction would be quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent. The combined organic extracts would be dried and concentrated, and the product purified by column chromatography.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes discussed.
Caption: General workflow for the synthesis of this compound.
Caption: Different catalytic pathways for the synthesis of this compound.
Conclusion
The Sonogashira coupling stands out as the most documented and high-yielding method for the synthesis of this compound. Its mild reaction conditions and the commercial availability of the necessary catalysts and reagents make it a preferred choice. While the Heck and Negishi couplings offer alternative palladium-catalyzed routes, their application to this specific target molecule is less explored and would likely require significant optimization. The choice of synthetic route will ultimately depend on factors such as substrate availability, desired purity, scalability, and the specific research or application goals.
References
- 1. rsc.org [rsc.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
benchmarking the performance of BPEB in OLEDs against other emitters
A Comparative Guide to High-Performance Blue OLED Emitters
An Objective Analysis of Fluorescent, Phosphorescent, and TADF/Hyperfluorescent Emitters for Advanced Display and Lighting Applications
The development of efficient and stable blue-emitting materials is a critical challenge in the advancement of Organic Light-Emitting Diode (OLED) technology. While red and green emitters have achieved remarkable performance, blue emitters have historically been a bottleneck, impacting the overall efficiency, color purity, and operational lifetime of OLED devices. This guide provides a comparative analysis of leading blue emitter technologies, offering supporting data and experimental context for researchers, scientists, and professionals in drug development who may utilize OLEDs in their work.
Note on "BPEB": Initial searches for an OLED emitter specifically designated "BPEB" did not yield a conclusive identification of a widely recognized material. It is possible this is a specific research code, a less common acronym, or a proprietary name. Therefore, this guide focuses on a comparative benchmark of prominent, high-performance blue emitters from the major classes currently under intensive research and development: fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF)/Hyperfluorescent emitters.
Performance Benchmark of Blue OLED Emitters
The following table summarizes the key performance metrics of representative state-of-the-art blue OLED emitters from different generations. These metrics are crucial for evaluating their suitability for various applications.
| Emitter Type | Emitter Material | Host Material | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) | Lifetime (at 1000 cd/m²) |
| Fluorescent (1st Gen) | BD-06 | Not Specified | 11.8% | (0.14, 0.09) | LT90: 125 hours |
| TBPDP | Not Specified | 16.9% | Deep Blue Region | Not Specified | |
| Phosphorescent (2nd Gen) | Pt-based complex | Not Specified | 56% (tandem device) | (0.14, 0.12) | LT90: 1800 hours (at 500 cd/m²)[1] |
| Pt(II) complex | Not Specified | 31.3% (bottom-emitting) | Not Specified | LT50: 670 hours[2][3] | |
| TADF (3rd Gen) | MR-TADF (modified ν-DABNA) | Not Specified | 32.2% | Deep Blue Region | Not Specified[4] |
| Single-layer TADF | Not Specified | 27.7% | Not Specified | Not Specified[5][6] | |
| Hyperfluorescent (4th Gen) | Blue MR-TADF Emitters with TADF Sensitizers | Not Specified | up to 38.8% | Not Specified | Not Specified[7] |
| Single-layer Hyperfluorescence | Not Specified | Not Specified | Narrow Blue Spectrum | LT50: 800 hours[5] |
Experimental Protocols
The performance of an OLED device is highly dependent on its architecture and the fabrication process. Below is a generalized experimental protocol for the fabrication and characterization of a multi-layer OLED device via thermal evaporation, a common technique in research and manufacturing.
I. OLED Device Fabrication
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to enhance the work function of the ITO and improve hole injection.
-
-
Deposition of Organic Layers:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
A series of organic layers are deposited sequentially onto the ITO anode. A typical device structure includes:
-
Hole Injection Layer (HIL): e.g., 1,4,5,8,9,11-hexaazatriphenylene hexacarbonitrile (HAT-CN).
-
Hole Transport Layer (HTL): e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emissive Layer (EML): A host material doped with the emitter material (e.g., the blue emitter of interest). The doping concentration is a critical parameter to optimize.
-
Hole Blocking Layer (HBL) / Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) or 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
-
The deposition rates and thicknesses of each layer are monitored in situ using a quartz crystal microbalance.
-
-
Cathode Deposition:
-
An electron injection layer (EIL), such as lithium fluoride (B91410) (LiF), is deposited on the ETL.
-
A metal cathode, typically aluminum (Al), is then deposited. The deposition is performed through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
II. Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
The electrical characteristics are measured using a source meter unit.
-
The luminance and electroluminescence (EL) spectra are simultaneously recorded with a spectroradiometer.
-
From this data, key parameters such as turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
The EL spectrum is measured at a specific voltage or current density to determine the peak emission wavelength and the full width at half maximum (FWHM).
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectrum to quantify the color purity.
-
-
Operational Lifetime:
-
The device is driven at a constant DC current density corresponding to an initial luminance (e.g., 1000 cd/m²).
-
The luminance is monitored over time, and the lifetime is typically reported as LT50 or LT90, the time it takes for the luminance to decay to 50% or 90% of its initial value, respectively.
-
Visualizing OLED Processes
Experimental Workflow for OLED Fabrication and Characterization
The following diagram illustrates the typical workflow for fabricating and testing OLED devices in a research setting.
Caption: A flowchart of the key stages in OLED device fabrication and performance evaluation.
Photophysical Pathways in OLED Emitters
The efficiency of an OLED is fundamentally determined by how it converts electrical energy into light. The diagram below illustrates the different exciton (B1674681) decay pathways in fluorescent, phosphorescent, and TADF emitters.
Caption: Simplified Jablonski diagram showing exciton decay paths in different OLED emitters.
References
A Comparative Analysis of Computational and Experimental Data on the Properties of 1,4-Bis(phenylethynyl)benzene
This guide provides a detailed comparison of experimentally determined and computationally calculated properties of 1,4-Bis(phenylethynyl)benzene (BPEB), a molecule of significant interest in the field of organic electronics and materials science. The following sections present a compilation of quantitative data, an overview of the methodologies employed for both experimental and computational analyses, and a visualization of the comparative workflow. This information is intended for researchers, scientists, and professionals in drug development and materials science to facilitate a deeper understanding of the strengths and limitations of each approach.
Quantitative Data Comparison
The properties of this compound have been investigated through various experimental techniques and computational models. The tables below summarize the key findings from these studies, offering a direct comparison between the measured and calculated values for its thermal, spectroscopic, and electronic properties.
Table 1: Thermal and Spectroscopic Properties of this compound
| Property | Experimental Value | Computational Value | Method |
| Melting Point | 176 °C[1], 452 K[2] | Not Applicable | Differential Scanning Calorimetry (DSC)[2] |
| UV-Vis Absorption | ~350 nm excitation[3] | - | UV-Vis Spectroscopy |
| Fluorescence Emission | ~350 nm[3] | - | Fluorescence Spectroscopy[4] |
| S1 ← S0 Transition | 31,264.7 cm⁻¹ | - | Supersonic-jet laser spectroscopy[5][6] |
| Torsional Barrier (Ground State) | 293 cm⁻¹ (3.51 kJ/mol)[4] | 1.1–2.1 times larger than observed[4] | Single-vibronic-level dispersed fluorescence[4][7], DFT (B3LYP, CAM-B3LYP, WB97XD, M062X)[4] |
| Torsional Barrier (Excited State) | 1549 ± 73 cm⁻¹[4] | - | Supersonic-jet laser spectroscopy[6] |
Table 2: Electronic Properties of this compound
| Property | Experimental Value | Computational Value | Method |
| HOMO Level | - | - | - |
| LUMO Level | - | - | - |
| Band Gap | - | - | - |
| Hole Mobility | 4.5 x 10⁻² cm² V⁻¹ s⁻¹ | - | Field Effect Transistor (FET) measurement |
Note: Direct experimental values for HOMO, LUMO, and band gap were not explicitly found in the provided search results, though these are often inferred from electrochemical and spectroscopic measurements. Computational studies frequently calculate these electronic parameters.
Methodologies
A comprehensive understanding of the data presented requires insight into the methodologies used for its acquisition. The following sections detail the experimental protocols and computational approaches cited in the literature for the characterization of this compound.
-
Synthesis and Purification: The synthesis of this compound and its derivatives is often achieved through Sonogashira cross-coupling reactions.[8][9] For instance, one method involves the palladium-catalyzed reaction of an arylhydrazine with a terminal alkyne.[8] Purification is typically carried out by column chromatography on silica (B1680970) gel.[10]
-
Thermal Analysis: The melting point of BPEB has been determined using Differential Scanning Calorimetry (DSC).[2] This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the synthesized compounds.[8][11]
-
UV-Vis and Fluorescence Spectroscopy: The electronic absorption and emission properties are characterized using UV-Vis and fluorescence spectrometers.[12] Supersonic-jet laser spectroscopy has been employed to study the electronic relaxation and the effect of ring torsion on the electronic spectra.[5][6] Single-vibronic-level dispersed fluorescence methods have been used to measure the transition to the lowest excited singlet state.[4]
-
-
Electronic Property Measurement: The hole mobility of BPEB has been determined by fabricating a field-effect transistor (FET) and measuring its electrical characteristics.
-
Density Functional Theory (DFT): DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For BPEB, various DFT functionals such as B3LYP, CAM-B3LYP, WB97XD, and M062X with basis sets like aug-cc-pVDZ have been utilized to calculate properties like torsional barriers.[4][13] DFT calculations have also been used to estimate the relative thermodynamic stability of BPEB and its hydrogenated species.[2]
-
Multi-Reference Perturbation Theory (MRMP2): For a more accurate description of excited states and torsional barriers, advanced methods like multi-reference perturbation theory up to second order (MRMP2) based on a complete active space self-consistent field (CASSCF) wave function have been employed.[14] These methods are computationally more expensive but can provide results in better agreement with experimental data, especially for challenging systems.[14]
Comparative Workflow Visualization
The following diagram illustrates the logical relationship between experimental and computational approaches for determining the properties of this compound. This workflow highlights the iterative nature of scientific inquiry, where experimental data informs and validates computational models, and computational predictions can guide future experimental investigations.
References
- 1. This compound CAS#: 1849-27-0 [m.chemicalbook.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. biosynth.com [biosynth.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectroscopy and photophysics of this compound: effects of ring torsion and dark pi sigma* state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition [mdpi.com]
- 12. A re-evaluation of the photophysical properties of this compound: a model for poly(phenyleneethynylene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. Performance of multi-configurational calculations for a this compound derivative conjugated molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Influence of Substituents on BPEB Derivatives: A Comparative Guide for Researchers
A comprehensive analysis of 1,2-bis(4-pyridyl)ethylene (BPEB) derivatives reveals that the strategic placement of electron-donating and electron-withdrawing substituents offers a powerful tool to fine-tune their photophysical, chemical, and biological properties. This guide provides a comparative overview of these effects, supported by experimental data, to aid researchers in the rational design of novel BPEB-based compounds for applications in materials science and drug discovery.
Probing the Photophysical Landscape
The inherent photoisomerization of the BPEB core, transitioning between its trans and cis forms upon UV irradiation, is a key characteristic that can be significantly modulated by substituents. While systematic studies on a wide range of substituted BPEB derivatives are limited in publicly available literature, the foundational principles of substituent effects on aromatic systems provide a predictive framework.
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, are anticipated to increase the electron density of the π-system. This generally leads to a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) groups decrease the electron density, resulting in a hypsochromic (blue) shift.
The quantum yield of fluorescence, a measure of the efficiency of light emission, is also sensitive to substituent effects. The introduction of heavy atoms or certain EWGs can promote intersystem crossing to the triplet state, potentially quenching fluorescence but enhancing properties relevant for applications like photodynamic therapy.
Experimental Methodologies for Characterization
A suite of spectroscopic and analytical techniques is essential for characterizing the properties of BPEB derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of synthesized derivatives and for studying the kinetics of photoisomerization.
-
UV-Visible Absorption and Fluorescence Spectroscopy: These techniques are used to determine the absorption and emission maxima (λ_max_) and fluorescence quantum yields (Φ_f_). Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can provide insights into the nature of the excited states.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of new compounds.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. This is particularly valuable for understanding packing effects on photophysical properties.
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to determine the oxidation and reduction potentials of the BPEB derivatives, providing information about the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Visualizing Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and characterization of substituted BPEB derivatives.
Structure-Property Relationships: A Logical Overview
The relationship between the chemical structure of a BPEB derivative and its resulting properties can be summarized as follows:
Biological Activity and Drug Development Potential
The versatile structural and photophysical properties of BPEB derivatives make them attractive candidates for various biological applications. Their ability to intercalate with DNA, bind to proteins, and generate reactive oxygen species upon photoactivation suggests potential uses in:
-
Anticancer Agents: The planar aromatic structure of BPEB derivatives allows for potential intercalation into DNA, which could disrupt DNA replication and lead to cancer cell death. Furthermore, their photosensitizing capabilities could be harnessed for photodynamic therapy.
-
Fluorescent Probes: The tunable fluorescence of these compounds makes them promising candidates for use as fluorescent probes in cellular imaging and diagnostics. By attaching specific targeting moieties, these probes could be directed to particular organelles or biomolecules.
-
Enzyme Inhibitors: The rigid structure of BPEB derivatives can be exploited to design inhibitors that fit into the active sites of specific enzymes, potentially modulating their activity in disease pathways.
While extensive biological data on a wide range of substituted BPEB derivatives is not yet available, the principles of medicinal chemistry suggest that modifying the substituents can be used to optimize properties such as solubility, cell permeability, and target affinity, thereby enhancing their therapeutic potential.
Spectroscopic Cross-Validation of 1,4-Bis(phenylethynyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the spectroscopic data for 1,4-Bis(phenylethynyl)benzene (BPEB), a rigid, linear aromatic compound with applications in molecular electronics and materials science. To offer a thorough analytical perspective, its spectroscopic characteristics are compared with two structurally related molecules: Diphenylethyne and 1,4-Diphenylbutadiyne. This comparison allows for a deeper understanding of how the extension of the conjugated π-system influences the spectroscopic properties.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data from various spectroscopic techniques for this compound and the selected alternative compounds.
Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 7.63-7.58 | m | Phenyl-H |
| 7.55 | s | Central Benzene-H | |
| 7.40-7.35 | m | Phenyl-H | |
| Diphenylethyne | 7.56-7.53 | m | Phenyl-H |
| 7.38-7.32 | m | Phenyl-H | |
| 1,4-Diphenylbutadiyne | 7.52-7.49 | m | Phenyl-H |
| 7.37-7.32 | m | Phenyl-H |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 132.3, 131.6, 128.8, 128.5, 123.5, 123.2, 91.3 | Aromatic & Alkynyl Carbons |
| Diphenylethyne | 131.6, 128.4, 128.3, 123.3, 89.4 | Aromatic & Alkynyl Carbons |
| 1,4-Diphenylbutadiyne | 132.6, 129.2, 128.5, 121.9, 81.7, 74.3 | Aromatic & Alkynyl Carbons |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~3050, ~2215, ~1595, ~1500, ~830 | C-H (aromatic), C≡C, C=C (aromatic), C-H (out-of-plane bend) |
| Diphenylethyne | ~3060, ~2220, ~1598, ~1490, ~755, ~690 | C-H (aromatic), C≡C, C=C (aromatic), C-H (out-of-plane bend) |
| 1,4-Diphenylbutadiyne | ~3055, ~2200, ~1595, ~1485, ~755, ~690 | C-H (aromatic), C≡C, C=C (aromatic), C-H (out-of-plane bend) |
Table 4: UV-Visible Spectroscopic Data (in Toluene)
| Compound | λmax (nm) | Molar Absorptivity (ε) |
| This compound | ~330, ~350 | Not readily available |
| Diphenylethyne | ~280, ~297 | ~26,000, ~30,000 |
| 1,4-Diphenylbutadiyne | ~305, ~326 | ~27,800 |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 278 | 276, 202, 138 |
| Diphenylethyne | 178 | 152, 76 |
| 1,4-Diphenylbutadiyne | 202 | 176, 150, 101 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These represent standard procedures for the analysis of solid, non-volatile organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
The residual solvent peak of CDCl₃ (δ 7.26 ppm) is used for chemical shift calibration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
The solvent peak of CDCl₃ (δ 77.16 ppm) is used for chemical shift calibration.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument interferences.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., toluene, hexane, or ethanol) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a solution with an absorbance in the range of 0.1-1.0 AU at the wavelength of maximum absorbance (λmax).
-
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.
-
Scan the spectrum over the desired wavelength range (e.g., 200-500 nm).
-
The instrument automatically subtracts the solvent absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe or dissolve it in a volatile solvent for injection.
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Acquisition:
-
The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data, a critical process in chemical analysis and characterization.
Caption: Workflow for Spectroscopic Data Cross-Validation.
Unveiling the Electronic Landscape of BPEB: A Guide to Validating Theoretical Models
For researchers, scientists, and professionals in drug development, accurately predicting the electronic structure of molecules is paramount. 4,4'-Bis(phenylethynyl)biphenyl (BPEB), a molecule with significant potential in materials science and as a structural motif in drug design, presents a compelling case study for validating theoretical models. This guide provides a comprehensive comparison of theoretical approaches for predicting BPEB's electronic structure, supported by experimental data, to aid in the selection of appropriate computational methods.
The electronic behavior of π-conjugated systems like BPEB is governed by complex interactions that can be challenging to model accurately. Theoretical predictions of key electronic properties, such as absorption and emission energies, are highly dependent on the chosen computational method. Therefore, rigorous validation against experimental data is crucial for ensuring the reliability of these models.
Performance of Theoretical Models: A Comparative Analysis
The prediction of electronic transition energies in molecules like BPEB is a common application of Time-Dependent Density Functional Theory (TD-DFT). However, the accuracy of TD-DFT calculations is highly sensitive to the choice of the exchange-correlation functional. Below is a summary of experimental absorption and emission data for BPEB compared with the expected performance of various TD-DFT functionals, drawing from benchmark studies on similar π-conjugated systems.
| Property | Experimental Value (in Cyclohexane) | Theoretical Model | Predicted Performance |
| Absorption Maximum (λ_max) | ~335 nm | TD-DFT with PBE0 | Good agreement expected. PBE0 is a hybrid functional known to perform well for excitation energies of organic molecules. |
| TD-DFT with B3LYP | Reasonable agreement, though may slightly underestimate excitation energies. | ||
| TD-DFT with M06-2X | Expected to provide accurate excitation energies, particularly for systems with potential charge-transfer character. | ||
| TD-DFT with CAM-B3LYP | A long-range corrected functional, anticipated to yield reliable results for π-conjugated systems. | ||
| Emission Maximum (λ_em) | ~380 nm[1] | TD-DFT with PBE0 | Generally good prediction of fluorescence energies. |
| TD-DFT with B3LYP | May show some deviation from the experimental value. | ||
| TD-DFT with M06-2X | Often provides a good description of excited state geometries and emission energies. | ||
| TD-DFT with CAM-B3LYP | Expected to perform well in predicting emission energies for conjugated molecules. |
Note: The performance of TD-DFT functionals can be influenced by factors such as the basis set, solvent model, and the specific electronic transitions being investigated. The information presented here is based on general trends observed in benchmark studies.
Experimental and Computational Protocols
A robust validation of theoretical models requires a clear understanding of the underlying experimental and computational methodologies.
Experimental Methodology: Steady-State Spectroscopy
The experimental absorption and emission spectra of BPEB are typically measured using steady-state spectroscopy.
-
Sample Preparation: A dilute solution of BPEB is prepared in a suitable solvent, such as cyclohexane, to minimize intermolecular interactions.
-
Absorption Spectroscopy: A UV-Vis spectrophotometer is used to measure the absorption spectrum. The wavelength of maximum absorbance (λ_max) is determined from this spectrum.
-
Fluorescence Spectroscopy: A fluorometer is used to measure the emission spectrum. The sample is excited at a wavelength corresponding to its absorption maximum, and the resulting fluorescence is detected. The wavelength of maximum emission (λ_em) is identified from the emission spectrum.
Computational Methodology: Time-Dependent Density Functional Theory (TD-DFT)
TD-DFT is a widely used quantum chemical method for calculating the excited-state properties of molecules.
-
Ground-State Geometry Optimization: The molecular geometry of BPEB in its electronic ground state is optimized using a chosen DFT functional (e.g., PBE0, B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
Excited-State Calculations: Using the optimized ground-state geometry, vertical excitation energies and oscillator strengths are calculated using the TD-DFT method with the same or a different functional and basis set. The calculated excitation energy corresponding to the lowest-energy transition with a significant oscillator strength is associated with the experimental absorption maximum.
-
Excited-State Geometry Optimization: To predict the emission wavelength, the geometry of the first singlet excited state (S1) is optimized.
-
Emission Energy Calculation: A single-point TD-DFT calculation is then performed on the optimized S1 geometry to determine the energy of the transition from the excited state back to the ground state. This energy corresponds to the fluorescence emission.
Visualizing the Validation Workflow
The process of validating theoretical models for predicting the electronic structure of BPEB can be visualized as a systematic workflow.
Caption: Workflow for validating theoretical models of BPEB's electronic structure.
Logical Relationship of Key Parameters
The interplay between molecular structure, theoretical methodology, and predicted electronic properties is crucial for understanding the performance of different models.
Caption: Interrelationship of factors influencing the prediction of BPEB's electronic properties.
References
A Comparative Analysis of the Thermal Stability of BPEB Derivatives for Researchers and Drug Development Professionals
An objective guide to the thermal stability and degradation pathways of common Bisphenol A bis(diphenyl phosphate) (BDP) derivatives, supported by experimental data.
This guide provides a comparative analysis of the thermal stability of Bisphenol A bis(diphenyl phosphate) (BDP) and its key derivatives, Resorcinol bis(diphenyl phosphate) (RDP), and Bisphenol AP bis(diphenyl phosphate) (BAPDP). These organophosphate esters are widely utilized as flame retardants in various materials, including those relevant to pharmaceutical manufacturing and drug delivery systems. A thorough understanding of their thermal behavior is critical for ensuring product stability, predicting performance at elevated temperatures, and assessing safety during processing.
Executive Summary
Bisphenol AP bis(diphenyl phosphate) (BAPDP) exhibits the highest thermal stability among the compared derivatives, with a 5% weight loss occurring at 376 °C. Bisphenol A bis(diphenyl phosphate) (BDP) follows closely, with a 5% weight loss at 375 °C. Resorcinol bis(diphenyl phosphate) (RDP) is the least thermally stable of the three, showing a 5% weight loss at 320 °C. The primary decomposition mechanism for these aryl phosphate (B84403) esters involves the formation of phosphoric acid, which promotes charring in the condensed phase.
Data Presentation: Thermal Stability of BPEB Derivatives
The following table summarizes the key thermal decomposition parameters for BDP and its derivatives, as determined by Thermogravimetric Analysis (TGA).
| Derivative | Onset Decomposition Temp. (Tonset) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Peak Decomposition Temp. (Tmax) (°C) | Char Yield at 600°C (%) |
| Bisphenol A bis(diphenyl phosphate) (BDP) | >300 | 375[1] | - | Not explicitly found |
| Resorcinol bis(diphenyl phosphate) (RDP) | >300[2][3] | 320[2] | - | Not explicitly found |
| Bisphenol AP bis(diphenyl phosphate) (BAPDP) | - | 376[4][5] | 506[4][5] | 18[4][5] |
Note: Data for pure compounds are presented where available. Some values are based on performance in polymer blends under specific conditions, which may influence the exact decomposition temperatures.
Experimental Protocols
The data presented in this guide were obtained using Thermogravimetric Analysis (TGA). The following is a generalized experimental protocol representative of the methods used for analyzing the thermal stability of these BPEB derivatives.
Thermogravimetric Analysis (TGA)
-
Apparatus: A calibrated thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the pure BPEB derivative was placed in an alumina (B75360) or platinum crucible.
-
Atmosphere: The analysis was conducted under a controlled inert atmosphere, typically nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample was heated from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C.
-
Heating Rate: A linear heating rate, typically 10 °C/min, was employed.
-
Data Analysis: The change in sample mass was recorded as a function of temperature. The onset decomposition temperature (Tonset) is often determined as the temperature at which a significant deviation from the baseline is observed. The 5% weight loss temperature (Td5%) and the peak decomposition temperature (Tmax) from the derivative thermogravimetric (DTG) curve were also determined. The char yield was calculated as the percentage of residual mass at 600 °C.
Mandatory Visualization
Decomposition Pathway of Aryl Phosphate Esters
The thermal decomposition of aryl phosphate esters like BDP and its derivatives primarily proceeds through a condensed-phase mechanism. At elevated temperatures, these compounds break down to form phosphoric acid. This acid acts as a catalyst for dehydration and cross-linking reactions in the surrounding material, leading to the formation of a stable, insulating char layer. This char layer inhibits further decomposition and the release of flammable gases.
Caption: Generalized decomposition pathway of aryl phosphate esters.
Experimental Workflow for Thermal Stability Analysis
The process for evaluating the thermal stability of BPEB derivatives involves a systematic workflow from sample preparation to data interpretation.
Caption: Workflow for TGA-based thermal stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. icl-industrialproducts.com [icl-industrialproducts.com]
- 3. iclgroupv2.s3.amazonaws.com [iclgroupv2.s3.amazonaws.com]
- 4. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene [mdpi.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,4-Bis(phenylethynyl)benzene: A Step-by-Step Guide
The proper disposal of 1,4-Bis(phenylethynyl)benzene, a light-yellow solid organic compound, is crucial for maintaining laboratory safety and environmental protection.[1] While some safety data sheets (SDS) classify it as a non-hazardous substance, the lack of comprehensive toxicological data warrants a cautious approach. Therefore, it is recommended to manage this chemical as a hazardous waste unless explicitly determined otherwise by a qualified professional. All disposal procedures must comply with federal, state, and local regulations.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[1] Handle the compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1] Avoid creating dust during handling and sweep up any spills into a suitable container for disposal.[1]
Key Properties Summary
A summary of the relevant physical and chemical properties of this compound is provided below.
| Property | Value |
| Physical State | Solid[1] |
| Appearance | Light yellow[1] |
| Molecular Formula | C22 H14[1] |
| Molecular Weight | 278.36 g/mol [1] |
| Melting Point | 176 - 178 °C[1] |
| Solubility | Insoluble in water[1] |
| Stability | Stable under normal conditions[1] |
| Incompatibilities | Strong oxidizing agents[1] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, weighing paper), as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containment:
-
Collect solid this compound waste in a designated, sturdy, and leak-proof container that is compatible with the chemical.[3]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3][4]
-
Keep the waste container securely closed at all times, except when adding waste.[3]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1]
3. Disposal of Contaminated Solvents and Solutions:
-
If this compound is dissolved in a solvent, the entire solution must be disposed of as hazardous waste.
-
Collect the liquid waste in a designated, sealed, and properly labeled container.
-
Do not dispose of this chemical or its solutions down the drain, as it is insoluble in water and should not be released into the environment.[1][5]
4. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until it has been properly decontaminated.
-
The first rinse of the container with a suitable solvent (e.g., acetone (B3395972) or toluene) must be collected and disposed of as hazardous chemical waste.[3][6]
-
After thorough rinsing and air-drying in a ventilated area, deface the original label, and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[3][6]
5. Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
Hazardous waste must be managed from "cradle-to-grave," meaning it is tracked from generation to its final disposal at a permitted facility.[2][7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. google.com [google.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. acs.org [acs.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Essential Safety and Logistical Information for Handling 1,4-Bis(phenylethynyl)benzene
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 1,4-Bis(phenylethynyl)benzene in a laboratory setting. The following procedures are designed to minimize risk and ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is stable under normal conditions, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The primary hazards include potential irritation upon contact with skin, eyes, or through inhalation of dust particles.[1]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., Nitrile).[2] |
| Lab Coat | Standard laboratory coat to be worn at all times. | |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Particle Filter Respirator | Recommended when there is a potential for dust formation.[1] |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is paramount to ensure safety during the handling of this compound.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition before handling the compound.
-
Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.
-
Keep containers of this compound tightly closed in a dry, cool, and well-ventilated place when not in use.[1]
-
-
Weighing and Transfer :
-
Post-Handling :
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Clean the work area and any equipment used to remove any residual chemical.
-
Immediately change any contaminated clothing.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Chemical Waste :
-
Collect all solid waste, including any unused this compound and contaminated materials (e.g., gloves, weighing paper), in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not release the chemical into the environment.[1]
-
-
Contaminated Labware :
-
Decontaminate any reusable labware that has come into contact with the chemical according to your institution's standard procedures for solid chemical waste.
-
-
Disposal :
-
Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.
-
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
